molecular formula C22H26O6 B12320128 Mirandin B

Mirandin B

Cat. No.: B12320128
M. Wt: 386.4 g/mol
InChI Key: MRRHZTMSIVTFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirandin B has been reported in Nectandra and Magnolia denudata with data available.

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

3a-methoxy-3-methyl-5-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C22H26O6/c1-7-8-14-12-22(27-6)13(2)20(28-19(22)11-16(14)23)15-9-17(24-3)21(26-5)18(10-15)25-4/h7,9-13,20H,1,8H2,2-6H3

InChI Key

MRRHZTMSIVTFSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Mirandin B: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring neolignan, a class of secondary metabolites found in plants. It was first isolated from the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family.[1][2] Lignans and neolignans have attracted significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on this compound.

Chemical Structure and Properties

This compound is chemically defined as (2S, 3S, 3aR)-5-allyl-3a-methoxy-2-(3′,4′,5′-trimethoxyphenyl)-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran.[3] The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

(SMILES representation of this compound)

A 2D representation of the chemical structure is as follows:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C22H26O6[2][4]
Molecular Weight 386.44 g/mol [2][4]
CAS Number 62163-24-0[1][3]
Class Neolignan[1][2]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Isolation and Characterization

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of neolignans from Nectandra species, based on the initial report of this compound's discovery. For precise details, the original publication by Aiba et al. (1977) in Phytochemistry should be consulted.

Workflow for Isolation of this compound:

G start Trunk wood of Nectandra miranda extraction Extraction with Benzene (C6H6) start->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Chromatographic Separation (e.g., Column Chromatography) concentration->chromatography fractionation Fraction Collection chromatography->fractionation purification Further Purification of Fractions (e.g., Preparative TLC, HPLC) fractionation->purification isolation Isolation of this compound purification->isolation

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material Collection and Preparation: The trunk wood of Nectandra miranda is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a non-polar solvent such as benzene (as reported in the original study) or other suitable solvents like hexane or chloroform.[3] This is typically performed using a Soxhlet apparatus or by maceration.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Chromatographic Separation: The concentrated extract is then subjected to column chromatography over a stationary phase like silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Purification: Fractions containing this compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the full dataset is available in the primary literature, the expected spectroscopic data for a compound with this structure are summarized below.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons of the trimethoxyphenyl group, protons of the allyl group, methoxy groups, and protons of the tetrahydrobenzofuran core.
¹³C NMR Resonances for all 22 carbon atoms, including those of the carbonyl group, aromatic rings, olefinic carbons of the allyl group, methoxy groups, and the aliphatic carbons of the core structure.
Infrared (IR) Spectroscopy Absorption bands characteristic of a carbonyl group (C=O), aromatic C-H stretching, C-O stretching of ethers and esters, and C=C stretching of the allyl group and aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 386.44, along with fragmentation patterns consistent with the proposed structure.
Optical Rotation A specific rotation value indicating the stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and mechanism of action of isolated this compound in the public domain. However, neolignans isolated from the Nectandra genus have been reported to exhibit various biological activities, including cytotoxic and apoptotic effects against cancer cell lines. This suggests that this compound may possess similar properties, but further investigation is required to confirm this and to elucidate any potential signaling pathways involved.

Logical Framework for Investigating Biological Activity:

G start This compound in_vitro In vitro screening (e.g., cytotoxicity assays on cancer cell lines) start->in_vitro mechanism Mechanism of action studies (e.g., apoptosis assays, cell cycle analysis) in_vitro->mechanism pathway Signaling pathway analysis (e.g., Western blot for key pathway proteins) mechanism->pathway in_vivo In vivo studies (e.g., animal models) pathway->in_vivo

Caption: A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a well-defined neolignan with a known chemical structure. While detailed experimental protocols and quantitative data are embedded within its primary citation, this guide provides a comprehensive summary of its known attributes. The lack of extensive biological activity data for this compound presents an opportunity for further research, particularly in exploring its potential cytotoxic and other pharmacological properties, which are characteristic of other neolignans from the Nectandra genus. Future studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Unraveling the Enigma of Mirandin B: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, the biological activity of a compound specifically designated as "Mirandin B" remains uncharacterized in publicly accessible research. Investigations into its mechanism of action, quantitative biological data, and associated signaling pathways have yielded no direct results. This suggests that this compound may be a novel, recently isolated, or proprietary compound not yet extensively described in peer-reviewed literature.

The current body of scientific knowledge does not contain specific information regarding a molecule named this compound. Searches for this compound have returned information on various unrelated subjects, including the plant species N. miranda and plants from the Morinda genus, as well as software and individuals with the surname Miranda. However, no concrete data on the biological properties, experimental protocols, or signaling interactions of a compound explicitly named "this compound" could be retrieved.

For researchers, scientists, and drug development professionals seeking information on this topic, it is crucial to verify the precise nomenclature and origin of the compound. It is possible that "this compound" is an internal designation within a research group or company, or that the name contains a typographical error.

Further progress in understanding the biological landscape of "this compound" is contingent on the dissemination of primary research data. This would include, but not be limited to:

  • Structural Elucidation: The definitive chemical structure of this compound.

  • Source of Isolation: The organism or synthetic route from which this compound is derived.

  • Preliminary Bioactivity Screening: Initial in vitro or in vivo assays indicating its biological effects.

Without this foundational information, a detailed technical guide on its core biological activity, including data tables, experimental protocols, and signaling pathway diagrams, cannot be constructed. Researchers with access to unpublished data on this compound are encouraged to share their findings with the scientific community to foster collaborative discovery and development.

Mirandin B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirandin B, a dihydrobenzofuran neolignan, has been identified as a natural product isolated from the trunk wood of Nectandra miranda. This technical guide provides a comprehensive overview of the known information regarding its natural source, isolation protocols, and physicochemical characterization. The methodologies detailed herein are based on established phytochemical extraction and purification techniques for lignans. While specific quantitative data and detailed signaling pathway information for this compound remain limited in publicly accessible literature, this guide consolidates the available knowledge and provides a framework for future research and drug development endeavors.

Natural Source

The primary and currently known natural source of this compound is the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family.[1] Lignans and neolignans are characteristic secondary metabolites found within the Nectandra genus.[2][3]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Nectandra miranda is not extensively documented in readily available literature, a general methodology can be inferred from standard practices for lignan extraction and purification from plant materials. The following protocol is a composite of established techniques.

Experimental Protocol: Extraction and Preliminary Fractionation

A generalized workflow for the extraction and initial fractionation of lignans from Nectandra species is outlined below.

Extraction_Workflow PlantMaterial Dried and Powdered Nectandra miranda Trunk Wood Extraction Soxhlet Extraction (e.g., with n-hexane or ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventPartitioning Solvent Partitioning (e.g., Hexane-Methanol/Water) CrudeExtract->SolventPartitioning HexaneFraction Hexane Fraction (Less Polar Constituents) SolventPartitioning->HexaneFraction MethanolFraction Methanol/Water Fraction (More Polar Constituents, including Lignans) SolventPartitioning->MethanolFraction

Caption: Generalized workflow for the extraction of lignans.

Methodology:

  • Plant Material Preparation: The trunk wood of Nectandra miranda is air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus. Common solvents for lignan extraction include n-hexane or ethanol.

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system involves partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent system (e.g., methanol/water). Lignans, being moderately polar, are expected to concentrate in the methanol/water fraction.

Experimental Protocol: Chromatographic Purification

Further purification of the lignan-rich fraction is achieved through various chromatographic techniques.

Purification_Workflow LignanFraction Lignan-Rich Fraction ColumnChromatography Column Chromatography (Silica Gel) LignanFraction->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection SemiPrep_HPLC Semi-Preparative HPLC (e.g., Reverse-Phase C18) FractionCollection->SemiPrep_HPLC PureMirandinB Pure this compound SemiPrep_HPLC->PureMirandinB

Caption: Chromatographic purification of this compound.

Methodology:

  • Column Chromatography: The lignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using semi-preparative HPLC, often with a reverse-phase C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient. This step is crucial for obtaining highly pure this compound.

Physicochemical Data

Specific quantitative data for this compound, such as percentage yield from the natural source and purity levels after isolation, are not detailed in the currently reviewed literature. However, the structural elucidation of this compound would have relied on the following standard analytical techniques.

Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic methods.

Technique Purpose Expected Data for this compound
¹H NMR To determine the number and chemical environment of protons.Signals corresponding to aromatic, methoxy, and aliphatic protons of the dihydrobenzofuran neolignan skeleton.
¹³C NMR To determine the number and chemical environment of carbon atoms.Resonances for aromatic, olefinic, methoxy, and aliphatic carbons characteristic of the neolignan structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular formula of this compound, along with characteristic fragment ions.
Infrared (IR) Spectroscopy To identify functional groups.Absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) functional groups.

Note: Specific chemical shift values (δ) in ppm for ¹H and ¹³C NMR, and mass-to-charge ratios (m/z) for MS are not available in the cited literature.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activities of this compound or the signaling pathways it may modulate. However, lignans as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Future research is warranted to investigate the potential therapeutic properties of this compound and its mechanism of action at the molecular level.

Conclusion

This compound is a naturally occurring neolignan found in the trunk wood of Nectandra miranda. While its presence in this plant species is established, a detailed and reproducible protocol for its isolation, along with comprehensive quantitative and spectroscopic data, is not yet fully available in the scientific literature. Furthermore, its biological activities and effects on cellular signaling pathways remain to be elucidated. This technical guide provides a foundational understanding based on existing knowledge and general phytochemical principles, highlighting the need for further research to fully characterize this compound and explore its potential as a therapeutic agent.

References

Mirandin B: A Technical Overview of an Elusive Lignan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from the trunk wood of Nectandra miranda, a flowering plant belonging to the Lauraceae family, this compound has garnered some interest within the scientific community. However, a comprehensive understanding of its physical, chemical, and biological properties remains largely elusive, with detailed experimental data being notably scarce in publicly accessible literature. This guide provides a summary of the currently available information on this compound and highlights the significant gaps in our knowledge.

Physicochemical Properties

Detailed quantitative data on the physical and chemical properties of this compound are not well-documented. The available information is summarized in the table below. It is important to note the absence of experimentally determined values for key parameters such as melting point and boiling point, which are crucial for characterization and synthesis.

PropertyValue/DescriptionSource
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.44 g/mol
CAS Number 62163-24-0
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Melting Point Not reported
Boiling Point Not reported

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively described in the available literature. While it is known to be extracted from Nectandra miranda, specific methodologies, including the type of chromatography, solvent systems, and yields, are not provided in a standardized format. Similarly, protocols for assessing its biological activities, such as anti-inflammatory, anticancer, or neuroprotective effects, have not been specifically published for this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been the subject of extensive investigation. While lignans as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, specific studies on this compound are lacking. Consequently, there is no information available regarding its mechanism of action or the specific signaling pathways it may modulate.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a general experimental approach.

experimental_workflow cluster_extraction Isolation & Purification cluster_bioactivity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Plant_Material Nectandra miranda (Trunk Wood) Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_MirandinB Purified this compound Crude_Extract->Purified_MirandinB Chromatography In_Vitro_Assays In Vitro Assays (e.g., cell viability, enzyme inhibition) Purified_MirandinB->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., animal models of disease) In_Vitro_Assays->In_Vivo_Models Promising Results Target_Identification Target Identification In_Vivo_Models->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Signaling_Pathway_Analysis

A generalized workflow for the investigation of a natural product.

Conclusion and Future Directions

This compound represents a potentially valuable natural product that remains significantly under-characterized. The lack of comprehensive physicochemical data, detailed spectroscopic information, and robust biological studies presents a significant barrier to its further development as a therapeutic agent. Future research efforts should focus on the following:

  • Re-isolation and Full Characterization: A systematic re-isolation of this compound from Nectandra miranda is necessary to obtain sufficient quantities for comprehensive analysis. This should include detailed NMR (1D and 2D), high-resolution MS, and IR spectroscopy to confirm its structure and provide a complete dataset for the scientific community.

  • Determination of Physical Constants: Experimental determination of its melting point, boiling point, and other physical properties is crucial.

  • Biological Screening: A broad-based biological screening of this compound should be undertaken to identify its potential therapeutic applications. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.

  • Mechanism of Action Studies: For any identified biological activities, in-depth studies are required to elucidate the underlying mechanism of action and identify the specific cellular targets and signaling pathways involved.

The generation and dissemination of this fundamental data will be critical to unlocking the full scientific and therapeutic potential of this compound.

An In-depth Technical Guide on the Safety and Toxicity Profile of Bioactive Compounds from Nepenthes miranda

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not identify a specific compound named "Mirandin B." The following technical guide focuses on the safety and toxicity profile of extracts from Nepenthes miranda, a carnivorous plant known to contain various bioactive compounds. It is presumed that the query "this compound" refers to a bioactive constituent within these extracts. The data presented herein pertains to various extracts of N. miranda and its identified components.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge regarding the cytotoxic properties of Nepenthes miranda extracts. The information is based on available in vitro studies; a notable gap exists in the literature concerning in vivo toxicity, pharmacokinetics, and genotoxicity.

Introduction

Nepenthes miranda, a hybrid of N. maxima and N. northiana, is a carnivorous pitcher plant that has garnered scientific interest for its rich phytochemical composition.[1][2][3] Extracts from various parts of the plant, including the stem, leaves, and flowers, have demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines.[1][2][3] These extracts are rich in phenolic compounds, flavonoids, and other secondary metabolites such as naphthoquinones (e.g., plumbagin) and sterols (e.g., stigmast-5-en-3-ol), which are likely responsible for the observed bioactivities.[1][4][5] This document synthesizes the available preclinical data on the cytotoxic profile of N. miranda extracts to inform early-stage drug discovery and development.

In Vitro Cytotoxicity

Multiple studies have evaluated the cytotoxic potential of various N. miranda extracts against a range of human cancer cell lines. The primary method for assessing cytotoxicity has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.[1] Other methods, such as trypan blue dye exclusion, have also been employed to determine cell death.[6][7]

The following tables summarize the reported 50% inhibitory concentration (IC50) values of different N. miranda extracts against various cancer cell lines.

Table 1: Cytotoxicity of N. miranda Flower Extracts [1][3]

Cell LineCancer TypeSolvent ExtractIC50 (µg/mL)
A431Human Epidermoid CarcinomaMethanol86.49 ± 0.25
A431Human Epidermoid CarcinomaEthanol90.61 ± 1.12
A431Human Epidermoid CarcinomaAcetone52.25 ± 5.11

Table 2: Cytotoxicity of N. miranda Stem Extracts [2][8][9][10]

Cell LineCancer TypeSolvent ExtractIC50 (µg/mL)
Ca9-22Gingival CarcinomaMethanol< 20
CAL27Oral Adenosquamous CarcinomaMethanol~30
PC9Pulmonary AdenocarcinomaMethanol> 40
4T1Mammary CarcinomaMethanol> 40
B16F10MelanomaMethanol> 40
H838Non-Small Cell Lung CancerEthanolNot specified

Table 3: Cytotoxicity of N. miranda Leaf Extracts [5][6][7][11]

Cell LineCancer TypeSolvent ExtractIC50 (µg/mL)
B16F10MelanomaAcetone< 80
4T1Mammary CarcinomaAcetone~80
PC-9Pulmonary AdenocarcinomaAcetone> 80

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in the literature concerning the cytotoxicity of Nepenthes miranda extracts.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., A431, H838, PC-9, B16F10, 4T1, Ca9-22, CAL27) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the N. miranda extracts (typically ranging from 0 to 200 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the extract that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hoechst 33342 is a fluorescent stain used to identify apoptotic cells by visualizing condensed or fragmented chromatin.

  • Cell Treatment: Cells are cultured on coverslips or in chamber slides and treated with the N. miranda extract for a specified time.

  • Staining: The cells are fixed with a solution like 4% paraformaldehyde and then stained with Hoechst 33342 solution.

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, while normal cells exhibit uniformly stained, round nuclei.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Cells are treated with the N. miranda extract, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in each phase of the cell cycle is determined.

Mechanisms of Toxicity

The cytotoxic effects of Nepenthes miranda extracts are primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Studies have shown that treatment with N. miranda extracts leads to morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, as observed through Hoechst staining.[1][8] This suggests that the extracts activate the programmed cell death pathway in cancer cells.

Flow cytometry analysis has revealed that N. miranda stem extract can induce G2 cell cycle arrest in human non-small cell lung carcinoma cells (H838) and oral carcinoma cells (Ca9-22).[4][8][9] By arresting the cell cycle at the G2 phase, the extract prevents the cells from entering mitosis, thereby inhibiting their proliferation.

Visualizations

experimental_workflow start Start: Cancer Cell Lines culture Cell Seeding in 96-well Plates start->culture treatment Treatment with N. miranda Extracts (Varying Concentrations) culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mt_assay MTT Assay incubation->mt_assay hoechst Hoechst Staining for Apoptosis incubation->hoechst flow Flow Cytometry for Cell Cycle incubation->flow end End: Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mt_assay->end hoechst->end flow->end

Caption: Workflow for assessing the in vitro cytotoxicity of N. miranda extracts.

signaling_pathway extract N. miranda Extract (Bioactive Compounds) cell_cycle G2 Phase Arrest extract->cell_cycle apoptosis Induction of Apoptosis extract->apoptosis proliferation Inhibition of Cell Proliferation cell_cycle->proliferation death Cell Death apoptosis->death

Caption: Proposed mechanism of cytotoxicity of N. miranda extracts.

Data Gaps and Future Directions

The current body of research on the safety and toxicity of Nepenthes miranda is limited to in vitro studies, primarily focusing on its cytotoxic effects against cancer cells. To establish a comprehensive safety profile for any potential therapeutic agent derived from this plant, further studies are imperative.

  • In Vivo Toxicity: There is a critical lack of data from in vivo studies. Acute, sub-chronic, and chronic toxicity studies in animal models are necessary to determine key toxicological parameters such as the median lethal dose (LD50), the no-observed-adverse-effect level (NOAEL), and to identify potential target organs of toxicity.

  • Pharmacokinetics (ADME): No information is available regarding the absorption, distribution, metabolism, and excretion (ADME) of the bioactive compounds in N. miranda extracts. Pharmacokinetic studies are essential to understand the bioavailability, tissue distribution, metabolic fate, and clearance of these compounds, which are crucial for dose selection and predicting potential drug-drug interactions.

  • Genotoxicity: The genotoxic potential of N. miranda extracts has not been evaluated. A battery of genotoxicity tests, including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity, is required to assess the potential for DNA damage.

  • Identification and Isolation of Active Compounds: While some compounds have been tentatively identified, further research is needed to isolate and characterize the specific bioactive constituents responsible for the observed cytotoxicity. The safety and toxicity profiles of these individual compounds should then be thoroughly investigated.

Conclusion

Extracts from Nepenthes miranda have demonstrated significant in vitro cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of this cytotoxicity appear to be the induction of apoptosis and cell cycle arrest. However, the current understanding of the safety and toxicity profile of these extracts is incomplete. There is a notable absence of in vivo toxicity data, as well as information on the pharmacokinetics and genotoxicity of the extracts or their individual components. Therefore, while the in vitro findings are promising for potential anticancer applications, extensive further research is required to establish a comprehensive safety profile before any clinical development can be considered. The identification and toxicological evaluation of the specific bioactive compounds are crucial next steps in this process.

References

solubility of Mirandin B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Mirandin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a neolignan isolated from species of the Nectandra genus, has garnered interest within the scientific community for its potential biological activities. As with any compound intended for research or therapeutic development, understanding its solubility profile is a critical preliminary step. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various solvents. Due to the limited availability of precise quantitative data, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the general solubility properties of its chemical class, lignans. This guide is intended to equip researchers with the foundational knowledge required for handling and studying this compound in a laboratory setting.

Introduction to this compound

This compound is a neolignan, a class of natural phenols, that has been isolated from the trunk wood of Nectandra miranda. The genus Nectandra is known to be a rich source of various secondary metabolites, including alkaloids, terpenes, flavonoids, and lignans, which have shown a range of biological activities such as antifungal, anti-inflammatory, and antimalarial properties. The exploration of this compound's therapeutic potential necessitates a thorough understanding of its physicochemical properties, with solubility being a primary determinant of its formulation, bioavailability, and experimental utility.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventQualitative SolubilityReference/Justification
Chlorinated Solvents ChloroformSolubleA related compound, Nudiposide, is reported to be soluble in chloroform.
Dichloromethane (DCM)SolubleNudiposide is reported to be soluble in dichloromethane.
Esters Ethyl AcetateSolubleNudiposide is reported to be soluble in ethyl acetate.
Sulfoxides Dimethyl Sulfoxide (DMSO)SolubleNudiposide is reported to be soluble in DMSO. Lignans generally exhibit good solubility in this polar aprotic solvent.
Ketones AcetoneSolubleNudiposide is reported to be soluble in acetone.
Aromatic Hydrocarbons BenzeneSolubleMirandin A and B were originally isolated from a benzene extract of Nectandra miranda wood.
Aqueous Solvents WaterSparingly Soluble to InsolubleLignans are generally characterized as being sparingly soluble or insoluble in water.

General Principle of "Like Dissolves Like":

The solubility of a compound is governed by its polarity and the polarity of the solvent. This compound, as a lignan, possesses both polar (hydroxyl groups) and nonpolar (aromatic rings, methyl ethers) functionalities. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding and effectively solvate its molecular structure. The qualitative data aligns with this principle, indicating good solubility in polar aprotic solvents like DMSO and acetone, as well as in less polar solvents like chloroform and benzene. Its limited solubility in water is also consistent with the significant nonpolar character of the molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols must be followed. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a solute in a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of the undissolved solid.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration:

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Diagram 1: Generalized Workflow for the Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Filtration cluster_quant Quantification cluster_report Reporting prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 quant2 Analyze sample and standards by HPLC sep3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 report1 Report solubility (e.g., mg/mL) at specified temperature quant3->report1

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Biological Context and Importance of Solubility

The genus Nectandra is known for producing a variety of bioactive compounds. Research on extracts from Nectandra species has indicated potential biological activities, including:

  • Antifungal activity

  • Anti-inflammatory effects

  • Antimalarial properties

  • Analgesic effects

  • Antitumor activity

The solubility of this compound is a critical parameter that influences its potential for biological investigation and therapeutic application. Poor solubility can hinder in vitro assay development, lead to low bioavailability in in vivo studies, and present significant challenges for formulation development. Therefore, a thorough characterization of its solubility in various pharmaceutically acceptable solvents is a necessary step in advancing the research on this compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, its classification as a lignan and the available qualitative information suggest that it is soluble in a range of common organic solvents and poorly soluble in water. For researchers and drug development professionals, the application of standardized experimental protocols, such as the shake-flask method, is essential for obtaining precise and reliable solubility data. This information is fundamental for the rational design of experiments, the development of suitable formulations, and the overall advancement of this compound as a potential therapeutic agent. This guide provides the necessary foundational knowledge and experimental framework to support these endeavors.

In-depth Technical Guide: The Enigmatic Mirandin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no scientific literature or data pertaining to a compound designated as "Mirandin B." This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in public domains, or potentially a misnomer for another molecule.

This guide is therefore unable to provide the requested in-depth technical information, including its discovery, history, quantitative data, experimental protocols, and associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the precise nomenclature and search established chemical and biological databases such as PubChem, SciFinder, and the proprietary databases of pharmaceutical companies.

Should "this compound" be a newly identified natural product, its discovery and characterization would likely follow a standard series of experimental protocols, as outlined below in a generalized workflow.

General Workflow for Natural Product Discovery and Characterization

The journey from a biological source to a well-characterized bioactive compound typically involves several key stages. The following diagram illustrates a representative experimental workflow.

Natural Product Discovery Workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Biological_Source Biological Source (e.g., Plant, Fungus, Marine Organism) Extraction Extraction (e.g., Solvent Extraction) Biological_Source->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography, HPLC) Extraction->Fractionation Bioassay Bioassay-Guided Fractionation Fractionation->Bioassay Isolation Isolation of Pure Compound (e.g., Preparative HPLC) Fractionation->Isolation Bioassay->Fractionation Feedback Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Isolation->Spectroscopy XRay X-ray Crystallography Isolation->XRay In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Isolation->In_Vitro Structure Structure Determination Spectroscopy->Structure XRay->Structure Retrosynthesis Retrosynthetic Analysis Structure->Retrosynthesis Total_Synthesis Total Synthesis Retrosynthesis->Total_Synthesis Analogs Analog Synthesis Total_Synthesis->Analogs Total_Synthesis->In_Vitro Analogs->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Hypothetical Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation MirandinB This compound MirandinB->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

In-Depth Technical Guide to Mirabilin B: A Marine Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabilin B is a tricyclic guanidine alkaloid isolated from marine sponges, which has demonstrated notable biological activity, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available data on Mirabilin B and its analogs, focusing on its synthesis, biological activity, and experimental protocols. Due to the limited public information, this guide consolidates the current knowledge to support further research and development efforts. It is highly probable that "Mirandin B," the initial topic of inquiry, was a misspelling of Mirabilin B, a compound with a documented scientific background.

Quantitative Biological Activity

The biological activities of Mirabilin B and its related compounds have been evaluated against various pathogens. The following table summarizes the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).

CompoundTarget OrganismBiological ActivityIC50 (µg/mL)
Mirabilin BCryptococcus neoformansAntifungal7.0[1]
Mirabilin BLeishmania donovaniAntiprotozoal17[1]
Mixture of 8α-hydroxymirabilin B and 8β-hydroxymirabilin BPlasmodium falciparumAntimalarial3.8[1]

Experimental Protocols

Synthesis of Mirabilin B

A detailed experimental protocol for the chemical synthesis of Mirabilin B has been described. The process involves the oxidation of 7-epineoptilocaulin.

Materials:

  • 7-epineoptilocaulin

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (CH2Cl2)

  • Sealed tube

Procedure:

  • Dissolve 7-epineoptilocaulin in dichloromethane (CH2Cl2) in a sealed tube.

  • Add activated manganese dioxide (MnO2) to the solution.

  • Seal the tube and heat the reaction mixture at 55 °C for 24 hours.

  • After the reaction is complete, cool the mixture and filter to remove the MnO2.

  • Evaporate the solvent from the filtrate to yield Mirabilin B.

  • The reported yield for this reaction is 80%.[1]

A workflow for the synthesis of Mirabilin B is illustrated in the following diagram.

G Synthetic Workflow for Mirabilin B cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product start 7-epineoptilocaulin reagents Activated MnO2 Dichloromethane (CH2Cl2) start->reagents Oxidation conditions 55 °C, 24 hours reagents->conditions product Mirabilin B conditions->product

A diagram illustrating the synthetic workflow for Mirabilin B.
Antifungal Susceptibility Assay against Cryptococcus neoformans

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of a compound against Cryptococcus neoformans, based on standard microdilution techniques.

Materials:

  • Cryptococcus neoformans isolate

  • Yeast Nitrogen Base (YNB) medium, pH 7.0

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Mirabilin B in a suitable solvent.

  • Prepare a twofold serial dilution of Mirabilin B in YNB medium in a 96-well plate.

  • Prepare an inoculum of C. neoformans from a 48-hour culture and adjust the cell density to approximately 10^4 cells/mL in YNB medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 48 hours.

  • Measure the absorbance at 420 nm using a spectrophotometer to determine fungal growth.

  • The IC50 is calculated as the concentration of the compound that inhibits 50% of fungal growth compared to the control (no compound).

In Vitro Antileishmanial Assay against Leishmania donovani

The following is a generalized protocol for assessing the in vitro activity of a compound against Leishmania donovani promastigotes.

Materials:

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • AlamarBlue® reagent

  • Fluorometer

Procedure:

  • Prepare a stock solution of Mirabilin B in a suitable solvent.

  • Prepare a serial dilution of Mirabilin B in the culture medium in a 96-well plate.

  • Add L. donovani promastigotes (approximately 2 x 10^5 cells/well) to each well.

  • Incubate the plate at 26°C for 72 hours.

  • Add AlamarBlue® reagent to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • The IC50 value is determined by calculating the concentration of the compound that reduces parasite viability by 50% compared to the untreated control.[2]

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways affected by Mirabilin B or its close analogs. The cytotoxic, antifungal, and antiprotozoal activities of this class of compounds suggest interference with fundamental cellular processes, but the precise molecular targets remain to be elucidated.

Given that Mirabilin B is a guanidine alkaloid, its mechanism of action could potentially involve interactions with ion channels, enzymes, or nucleic acids, as has been observed with other guanidinium-containing natural products. However, without experimental evidence, any proposed mechanism would be purely speculative.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel bioactive compound like Mirabilin B.

G Investigative Workflow for Mechanism of Action cluster_initial Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., cytotoxicity, antimicrobial) affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identify Potential Targets yeast_three_hybrid Yeast Three-Hybrid phenotypic_screening->yeast_three_hybrid Identify Potential Targets proteomic_profiling Proteomic Profiling phenotypic_screening->proteomic_profiling Identify Potential Targets binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Validate Interaction yeast_three_hybrid->binding_assays Validate Interaction proteomic_profiling->binding_assays Validate Interaction enzyme_kinetics Enzyme Kinetics binding_assays->enzyme_kinetics gene_knockout Gene Knockout/Knockdown binding_assays->gene_knockout transcriptomics Transcriptomics (RNA-seq) enzyme_kinetics->transcriptomics Elucidate Downstream Effects gene_knockout->transcriptomics Elucidate Downstream Effects phosphoproteomics Phosphoproteomics transcriptomics->phosphoproteomics reporter_assays Reporter Gene Assays phosphoproteomics->reporter_assays

A workflow for elucidating the mechanism of action of Mirabilin B.

Conclusion

Mirabilin B represents a promising marine natural product with demonstrated antifungal and antiprotozoal activities. This guide has summarized the available quantitative data and provided detailed experimental protocols for its synthesis and bioactivity evaluation. A significant knowledge gap remains concerning its mechanism of action and the specific signaling pathways it modulates. Further research in these areas is crucial to fully understand its therapeutic potential and to guide the development of novel analogs with improved efficacy and selectivity. The workflows presented here offer a roadmap for future investigations into this intriguing marine alkaloid.

References

Methodological & Application

No In Vitro Experimental Data Currently Available for Mirandin B

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for in vitro experimental assays and related data for a compound specifically named "Mirandin B" have not yielded any specific results. At present, there is no publicly available scientific literature detailing the biological activities, mechanisms of action, or experimental protocols associated with "this compound."

This lack of information prevents the creation of the requested detailed application notes, protocols, and data visualizations. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways cannot be fulfilled without foundational research on the compound.

It is possible that "this compound" is a novel, recently discovered compound for which research has not yet been published, or the name may be a synonym not widely used in scientific databases.

To our audience of researchers, scientists, and drug development professionals:

We are committed to providing accurate and data-driven scientific information. We encourage any researchers with information or publications regarding this compound to share their findings to advance collective knowledge.

If you are researching a compound with a similar name or have access to internal data on this compound, we would be able to generate the requested detailed application notes and protocols upon provision of the relevant scientific literature.

Mirandin B: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of Mirandin B for cell culture applications. While the existence of this compound as a natural product is confirmed, there is currently no published data detailing its biological activity, mechanism of action, or established protocols for its use in cell culture experiments.

This compound is a lignan isolated from the trunk wood of Nectandra miranda. Its chemical identity is established with a molecular formula of C₂₂H₂₆O₆ and a molecular weight of 386.44. However, beyond this basic chemical information, its effects on cellular systems have not been documented in peer-reviewed scientific publications.

This lack of data prevents the creation of detailed application notes and experimental protocols as requested. Quantitative data, such as IC50 values in various cell lines, and elucidation of its impact on specific signaling pathways are not available.

General Considerations for Investigating Novel Lignans in Cell Culture

For researchers interested in pioneering the study of this compound, the following general protocols and considerations for investigating novel lignans in cell culture may serve as a starting point. It is crucial to emphasize that these are generalized guidelines and would require extensive optimization and validation for this compound.

Preliminary Cytotoxicity Assessment

A primary step in characterizing a new compound is to determine its cytotoxic effects on various cell lines. This is often achieved through a dose-response assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example Data Structure for Cytotoxicity Screening of a Novel Lignan

Cell LineCancer TypeSeeding Density (cells/well)Treatment Duration (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma5,00048Data to be determined
A549Lung Carcinoma4,00048Data to be determined
HeLaCervical Adenocarcinoma3,00048Data to be determined
PC-3Prostate Adenocarcinoma5,00072Data to be determined
HCT116Colon Carcinoma4,00048Data to be determined

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at the predetermined seeding density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Investigating the Mechanism of Action

Should this compound demonstrate cytotoxic activity, subsequent experiments would be necessary to elucidate its mechanism of action.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 Initial Screening cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis cluster_3 Signaling Pathway Analysis A Cytotoxicity Assay (e.g., MTT) B Annexin V/PI Staining A->B If cytotoxic E Flow Cytometry with Propidium Iodide A->E If cytotoxic C Caspase Activity Assay B->C D Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) C->D F Western Blot for Key Signaling Proteins (e.g., MAPK, PI3K/Akt pathways) E->F If cell cycle arrest observed G Reporter Gene Assays F->G

Caption: A generalized workflow for investigating the mechanism of action of a novel cytotoxic compound.

Potential Signaling Pathways to Investigate for Lignans

Lignans have been reported to affect various signaling pathways in cancer cells. Based on existing literature for other lignans, initial investigations for this compound could focus on pathways commonly implicated in cell survival, proliferation, and apoptosis.

G cluster_0 Potential Target Pathways cluster_1 Cellular Outcomes MirandinB This compound (Hypothetical) MAPK MAPK Pathway (ERK, JNK, p38) MirandinB->MAPK ? PI3K_Akt PI3K/Akt Pathway MirandinB->PI3K_Akt ? NFkB NF-κB Pathway MirandinB->NFkB ? Proliferation Decreased Proliferation MAPK->Proliferation CellCycle Cell Cycle Arrest MAPK->CellCycle Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->CellCycle NFkB->Apoptosis

Caption: Hypothetical signaling pathways potentially affected by this compound, based on known activities of other lignans.

Conclusion

The development of comprehensive application notes and protocols for the use of this compound in cell culture studies is contingent upon future research that establishes its biological activities. The information provided here serves as a general guide for researchers who wish to undertake the initial characterization of this novel natural product. All experimental procedures would require rigorous, systematic optimization. As new data on this compound becomes available, more specific and detailed protocols can be developed.

Application Notes and Protocols for Mirandin B and Related Lignans in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the biological activity and in vivo applications of Mirandin B. The following application notes and protocols are based on the known activities of structurally related lignans, particularly those isolated from the Nectandra genus, and are intended to provide a foundational framework for potential research directions.

Introduction

This compound is a lignan isolated from the trunk wood of Nectandra miranda. Lignans are a large class of polyphenolic compounds found in plants, known for a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects.[1][2] While research on this compound is nascent, studies on other lignans from the Nectandra genus and other plant sources suggest potential therapeutic applications that can be explored in various animal models. This document outlines potential applications, summarizes known quantitative data from related compounds, and provides generalized experimental protocols and hypothetical signaling pathways.

Potential Therapeutic Applications

Based on the activities of similar lignans, this compound could be investigated for the following applications in animal models:

  • Oncology: Many lignans exhibit cytotoxic and anti-tumor properties.[1][3][4][5] Animal models of cancer, such as xenograft mouse models, could be used to evaluate the efficacy of this compound in reducing tumor growth and metastasis.

  • Inflammatory Diseases: The anti-inflammatory effects of lignans are well-documented.[2][6] Animal models of inflammation, such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice, could be employed to assess the anti-inflammatory potential of this compound.

  • Oxidative Stress-Related Diseases: Lignans are known for their antioxidant properties.[2][7] Animal models of diseases associated with oxidative stress, such as neurodegenerative diseases or drug-induced organ toxicity, could be utilized to study the protective effects of this compound.

  • Infectious Diseases: Some lignans from the Nectandra genus have shown trypanocidal activity.[8] Animal models of parasitic infections could be used to investigate the anti-parasitic potential of this compound.

Quantitative Data Summary of Related Lignans

The following table summarizes the cytotoxic and trypanocidal activities of various lignans, providing a reference for potential effective concentrations of this compound in preclinical studies.

Lignan/ExtractCell Line/ParasiteActivity MetricValueReference
meso-dihydroguaiaretic acid (DHGA)H358 (Human Lung Cancer)IC5010.1 µM[1]
Lignan-rich fraction (N. megapotamica)Trypanosoma cruzi% Lysis (at 2.0 mg/mL)100%[8]
Compound 1a (N. megapotamica)Trypanosoma cruziIC502.2 µM[8]
Compound 1a (N. megapotamica)Trypanosoma cruzi% Lysis (at 32 µM)94%[8]
Various Lignans (L. tridentata)HL-60 (Human Leukemia)IC502.7–17 µM[4]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol provides a general framework for assessing the antitumor efficacy of a novel lignan like this compound.

1. Animal Model:

  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Cell Culture and Tumor Induction:

  • Cell Line: A suitable human cancer cell line (e.g., H358 for lung cancer, MCF-7 for breast cancer).

  • Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

3. Experimental Groups and Treatment:

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Group Allocation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO/saline mixture)

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control (a standard chemotherapeutic agent)

  • Administration: Treatment is administered via an appropriate route (e.g., intraperitoneal, oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).

4. Data Collection and Analysis:

  • Tumor Volume and Body Weight: Measured every 2-3 days.

  • Toxicity Assessment: Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA). Differences in final tumor weight are analyzed by one-way ANOVA or t-test.

Protocol 2: Assessment of In Vitro Cytotoxicity using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture:

  • Cell Lines: A panel of human cancer cell lines.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Cell Viability Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Hypothetical Signaling Pathway for Lignan-Induced Apoptosis

Lignans are known to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a hypothetical pathway based on the known mechanisms of other cytotoxic lignans.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Mirandin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Mirandin_B->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for In Vivo Antitumor Study

The following diagram outlines the key steps in an in vivo study to evaluate the antitumor activity of a compound.

G start Start animal_prep Animal Acclimatization (Athymic Nude Mice) start->animal_prep tumor_implant Subcutaneous Implantation of Cancer Cells animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Treatment with this compound, Vehicle, or Positive Control grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Euthanasia and Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Weight, Histology) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, the existing literature on related lignans provides a strong rationale for investigating its potential therapeutic applications, particularly in oncology. The protocols and hypothetical pathways presented here offer a starting point for researchers to design and conduct preclinical studies to elucidate the pharmacological profile of this novel natural product. Further research is warranted to isolate sufficient quantities of this compound and to perform the necessary in vitro and in vivo experiments to validate these potential applications.

References

Analytical Methods for Mirabegron Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "Mirandin B" did not yield specific analytical methods. The following application notes and protocols are based on the extensive information available for the quantification of Mirabegron , a beta-3 adrenergic agonist. It is presumed that "this compound" may have been a typographical error.

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Mirabegron in bulk pharmaceutical ingredients and biological matrices.

Application Note 1: Quantification of Mirabegron using Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a robust and accurate approach for the routine analysis of Mirabegron in pharmaceutical dosage forms.

Principle:

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates Mirabegron from other components in a sample based on its hydrophobicity. The separation occurs on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. Quantification is achieved by detecting the analyte using a UV detector at a specific wavelength where Mirabegron exhibits maximum absorbance.

Instrumentation and Reagents:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Inertsil C8-3 (150 x 4.6 mm, 3µm) or equivalent C18 column (250 mm x 4.6 mm, 5µm)[1][2].

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Buffers (e.g., phosphate buffer), Mirabegron reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent like acetonitrile is commonly used[1]. For example, a mixture of Buffer and Acetonitrile[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 40°C[1].

  • Detection Wavelength: 240 nm or 251 nm[1][3].

  • Injection Volume: 10 µL.

Method Validation Summary:

The RP-HPLC-UV method for Mirabegron quantification has been validated for several parameters:

  • Linearity: The method demonstrates good linearity over a concentration range of 3-15 µg/mL, with a correlation coefficient (R²) greater than 0.999[1].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were found to be 0.049 µg/mL and 0.15 µg/mL, respectively, in one study[2]. Another study reported 0.0459 µg/mL and 0.1391 µg/mL, respectively[3].

  • Accuracy: The percentage recovery is typically within the range of 98% - 105%, indicating no significant interference from other components in the formulation[1].

  • Precision: The relative standard deviation (RSD) is generally less than 2%[1].

Application Note 2: Quantification of Mirabegron in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This application note describes a highly sensitive and selective method for the quantification of Mirabegron in biological matrices such as plasma, which is crucial for pharmacokinetic studies.

Principle:

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, Mirabegron is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), allowing for precise quantification even in complex biological samples[4].

Instrumentation and Reagents:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column, for instance, an Agilent® Eclipse XDB C-18 column (100 × 2.1 mm, 3.5 μm)[5].

  • Chemicals and Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium acetate, Mirabegron reference standard, and an appropriate internal standard (IS).

LC-MS/MS Conditions:

  • Mobile Phase: A common mobile phase is a mixture of 10 mM ammonium acetate, acetonitrile, and formic acid (e.g., 60/40/0.1, v/v/v)[5].

  • Flow Rate: 0.5 mL/min[5].

  • Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used[5].

  • MS/MS Detection: Quantification is performed in MRM mode, monitoring specific transitions for Mirabegron and the internal standard.

Sample Preparation:

Sample preparation is critical for removing interferences from biological matrices. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation Summary:

The LC-MS/MS method for Mirabegron analysis is validated to ensure reliability:

  • Linearity: The assay is linear over a specific concentration range, for example, 5-500 ng/mL, with a good correlation coefficient[5].

  • Lower Limit of Quantification (LLOQ): The LLOQ in plasma can be as low as 4 ng/mL[4].

  • Accuracy and Precision: Intra- and inter-day precision and accuracy are typically within internationally accepted criteria[5].

  • Recovery: Extraction recoveries for the analyte and internal standard are generally high, often between 84.9% and 93.9%[5].

Quantitative Data Summary

Table 1: RP-HPLC-UV Method Validation Parameters for Mirabegron Quantification

ParameterReported Values
Linearity Range3-15 µg/mL[1]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)0.049 µg/mL[2], 0.0459 µg/mL[3]
Limit of Quantification (LOQ)0.15 µg/mL[2], 0.1391 µg/mL[3]
Accuracy (% Recovery)98% - 105%[1]
Precision (% RSD)< 2%[1]

Table 2: LC-MS/MS Method Validation Parameters for Mirabegron Quantification in Biological Samples

ParameterReported Values
Linearity Range5-500 ng/mL (example)[5]
Lower Limit of Quantification (LLOQ)4 ng/mL[4]
AccuracyWithin acceptable limits (e.g., 93.1-105.2%)[5]
Precision (% RSD)< 13%[5]
Extraction Recovery84.9% - 93.9%[5]

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Quantification of Mirabegron in Pharmaceutical Formulations
  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. Degas the mobile phase using an ultrasonicator before use.

  • Preparation of Standard Stock Solution: Accurately weigh a specific amount of Mirabegron reference standard and dissolve it in a suitable solvent to obtain a stock solution of known concentration.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Preparation of Sample Solution: For tablet analysis, accurately weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter the solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified column and chromatographic conditions.

    • Inject 10 µL of each working standard solution to construct a calibration curve.

    • Inject 10 µL of the sample solution.

    • Record the peak areas and calculate the concentration of Mirabegron in the sample using the calibration curve.

Protocol 2: LC-MS/MS Quantification of Mirabegron in Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To a 200 µL aliquot of plasma, add the internal standard.

  • Extraction:

    • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., hexane)[5].

    • Vortex the mixture and then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the specified column and analytical conditions.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Acquire data in MRM mode for the specific precursor-product ion transitions of Mirabegron and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for Mirabegron and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of Mirabegron in the plasma sample using a calibration curve prepared with spiked plasma standards.

Visualizations

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions injection Inject Samples and Standards prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system->injection detection UV Detection injection->detection data_analysis Data Analysis (Peak Area, Calibration Curve) detection->data_analysis quantification Quantification of Mirabegron data_analysis->quantification

Caption: Workflow for Mirabegron quantification by HPLC-UV.

LCMSMS_Workflow plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject Extracted Sample evaporation->injection lcms_system LC-MS/MS System Setup lcms_system->injection ionization Electrospray Ionization (ESI) injection->ionization msms_detection MRM Detection ionization->msms_detection data_analysis Data Analysis msms_detection->data_analysis quantification Quantification in Plasma data_analysis->quantification

Caption: Workflow for Mirabegron quantification in plasma by LC-MS/MS.

Method_Validation method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness stability Stability method_validation->stability

Caption: Key parameters for analytical method validation.

References

Mass Spectrometry Analysis of Mirandin B: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring lignan, a class of phenylpropanoids, isolated from the trunk wood of Nectandra miranda. Its molecular formula is C₂₂H₂₆O₆, with a molecular weight of 386.44 g/mol . The structure of this compound has been identified as (2S, 3S, 3aR)-5-allyl-3a-methoxy-2-(3′, 4′, 5′-trimethoxyphenyl)-3-methyl-2, 3, 3a, 6-tetrahydro-6-oxobenzofuran. Lignans have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in cardiovascular health. Preliminary studies suggest this compound may be relevant in the study of hypertensive states and cardiac conditions. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to aid researchers in its identification, characterization, and quantification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.44 g/mol
Chemical Class Lignan (Benzofuran neolignan)
Source Nectandra miranda
Appearance Powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate mass determination and structural elucidation of natural products like this compound. Electrospray ionization (ESI) is a suitable ionization method for lignans, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Predicted Fragmentation Pattern of this compound

Based on the known fragmentation patterns of benzofuran and tetrahydrofuran lignans, a plausible ESI-MS/MS fragmentation pathway for the protonated molecule of this compound ([M+H]⁺ at m/z 387.17) is proposed. Key fragmentation pathways for lignans often involve the cleavage of ether bonds and losses of small molecules such as water (H₂O), methanol (CH₃OH), and carbon monoxide (CO).

Table of Predicted Fragment Ions for this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure/Description
387.17355.15CH₃OH (Methanol)Loss of the methoxy group at the 3a position.
387.17205.09C₁₀H₁₄O₃Cleavage of the bond between the benzofuran core and the trimethoxyphenyl group.
355.15327.15CO (Carbon Monoxide)Loss of carbon monoxide from the oxobenzofuran ring.
355.15177.06C₁₀H₁₂O₃Further fragmentation of the benzofuran moiety.
205.09190.06CH₃ (Methyl)Loss of a methyl radical from the trimethoxyphenyl group.
205.09175.042 x CH₃ (Methyl)Loss of two methyl radicals from the trimethoxyphenyl group.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 1 µg/mL for direct infusion analysis or LC-MS analysis.

  • Matrix Preparation (for biological samples): For analysis in biological matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas (N₂): 800 L/hr at 350°C.

  • Cone Gas (N₂): 50 L/hr.

  • Mass Range: m/z 50 - 1000.

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the precursor ion of this compound (m/z 387.17 for [M+H]⁺).

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Interpretation start Start: Purified this compound or Biological Matrix extraction Extraction / Protein Precipitation start->extraction dilution Dilution / Reconstitution extraction->dilution hplc HPLC Separation dilution->hplc Inject ms Mass Spectrometry (ESI-HRMS) hplc->ms msms Tandem MS (MS/MS) ms->msms data_acq Data Acquisition msms->data_acq peak_detection Peak Detection & Integration data_acq->peak_detection frag_analysis Fragmentation Analysis peak_detection->frag_analysis quantification Quantification peak_detection->quantification struct_elucidation Structural Elucidation frag_analysis->struct_elucidation

Caption: General workflow for the analysis of this compound.

Potential Biological Activity and Signaling Pathways

Lignans are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects. Given the preliminary association of this compound with cardiovascular studies, it is plausible that its mechanism of action involves signaling pathways implicated in cardiac health. Two such pathways are the Apelin/AMPK/FOXO3a and the Nrf2/HO-1 signaling pathways, which are involved in regulating cellular processes like apoptosis, oxidative stress, and inflammation in the cardiovascular system.

Apelin/AMPK/FOXO3a Signaling Pathway

Apelin is an endogenous peptide that, upon binding to its receptor (APJ), can activate AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate and activate the transcription factor FOXO3a, leading to the expression of genes involved in antioxidant defense and cell survival. Lignans have been shown to modulate this pathway, suggesting a potential mechanism for their cardioprotective effects.

apelin_pathway mirandin_b This compound apelin Apelin mirandin_b->apelin May Modulate apj APJ Receptor apelin->apj Binds ampk AMPK apj->ampk Activates foxo3a FOXO3a ampk->foxo3a Activates antioxidant_genes Antioxidant & Survival Genes foxo3a->antioxidant_genes Upregulates

Caption: Potential modulation of the Apelin/AMPK/FOXO3a pathway by this compound.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1). Several lignans have been demonstrated to activate this pathway, thereby protecting cells from oxidative damage.

nrf2_pathway mirandin_b This compound keap1_nrf2 Keap1-Nrf2 Complex mirandin_b->keap1_nrf2 May Induce Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds ho1 HO-1 Gene are->ho1 Activates Transcription antioxidant_response Antioxidant Response ho1->antioxidant_response Leads to

Caption: Postulated involvement of this compound in the Nrf2/HO-1 signaling pathway.

Conclusion

These application notes provide a framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, HPLC separation, and mass spectrometry conditions, along with the predicted fragmentation pattern, will facilitate the identification and characterization of this novel lignan. Furthermore, the exploration of potential biological activities and associated signaling pathways offers a starting point for investigating the pharmacological properties of this compound, particularly in the context of cardiovascular research. The provided workflows and diagrams serve as a guide for researchers and professionals in the field of natural product chemistry and drug development.

Application Notes and Protocols for Nepenthes miranda Extracts as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound named "Mirandin B" did not yield any results. The following information is based on the therapeutic potential of extracts from the carnivorous plant Nepenthes miranda, which has demonstrated significant bioactive properties.

Introduction

Nepenthes miranda, a hybrid of the Nepenthes genus of carnivorous plants, has emerged as a source of promising bioactive compounds with potential therapeutic applications. Extracts from various parts of the plant, including the flowers, leaves, and stems, have exhibited a range of biological activities, including cytotoxic, anti-diabetic, and anti-skin aging effects. A key mechanism underlying the anticancer potential of these extracts is the inhibition of dihydroorotase, a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Nepenthes miranda extracts.

Data Presentation

The following tables summarize the quantitative data on the bioactivity of various Nepenthes miranda extracts.

Table 1: Inhibitory Activity (IC50) of Nepenthes miranda Flower Extracts

Target Enzyme/Cell LineExtract SolventIC50 (µg/mL)
DihydroorotaseEthanol25.11[1][2]
DihydroorotaseMethanol36.48[1]
A431 Epidermoid Carcinoma CellsEthanol90.61[1][3]
α-GlucosidaseEthanol24.53[1][2]
TyrosinaseEthanol48.58[1]
TyrosinaseMethanol37.04[1]
ElastaseEthanol1.77[1]
HyaluronidaseEthanol7.33[1]

Table 2: Cytotoxic and Antioxidant Activity of Nepenthes miranda Leaf and Stem Extracts

ActivityPlant PartExtract SolventIC50 (µg/mL)
Antioxidant (DPPH)StemAcetone59.7[4]
Antioxidant (DPPH)LeafAcetone66.0[4]
Anti-KpSSB ActivityStemMethanol15.0[5][6]

Table 3: Cytotoxicity of Nepenthes miranda Stem Extract Against Various Cancer Cell Lines

Cell LineCancer Type% Cell Death at 20 µg/mL
Ca9-22Gingival Carcinoma60%[5]
CAL27Oral Adenosquamous Carcinoma30%[5]
PC9Pulmonary Adenocarcinoma5%[5]
4T1Mammary Carcinoma4%[5]
B16F10Melanoma3%[5]

Signaling Pathway

The primary proposed mechanism for the anticancer activity of Nepenthes miranda flower extract is the inhibition of the de novo pyrimidine biosynthesis pathway through the targeting of the enzyme dihydroorotase. This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis and cell proliferation. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway, making dihydroorotase an attractive target for cancer therapy.[1][2]

Dihydroorotase_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by N. miranda Extract Carbamoyl_Phosphate Carbamoyl Phosphate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->CAA DHO Dihydroorotate CAA->DHO Dihydroorotase Dihydroorotase_enzyme Dihydroorotase CAA->Dihydroorotase_enzyme Orotate Orotate DHO->Orotate Dihydroorotate Dehydrogenase UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase Pyrimidines Pyrimidines UMP->Pyrimidines Further Synthesis Nepenthes_Extract Nepenthes miranda Flower Extract Nepenthes_Extract->Dihydroorotase_enzyme Dihydroorotase_enzyme->DHO

Caption: Inhibition of Dihydroorotase by N. miranda Extract.

Experimental Protocols

Preparation of Nepenthes miranda Extracts

This protocol describes the general procedure for preparing solvent extracts from different parts of the Nepenthes miranda plant.

Materials:

  • Fresh plant material (flowers, leaves, or stems) of Nepenthes miranda

  • Solvents: Methanol, Ethanol, Acetone, Water (analytical grade)

  • Grinder or blender

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (for water extracts)

  • Glass beakers and flasks

  • Shaker

Procedure:

  • Harvesting and Drying: Harvest the desired plant parts (flowers, leaves, or stems). Clean the plant material to remove any debris. Dry the material in a shaded, well-ventilated area or using a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or blender.

  • Extraction:

    • For solvent extraction (methanol, ethanol, acetone), soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) in a sealed container.

    • Place the container on a shaker and agitate at room temperature for a specified period (e.g., 24-48 hours).

    • For water extraction, use a similar procedure with distilled water, or perform a decoction by boiling the plant material in water for a specific time.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Repeat the extraction process on the residue if necessary to maximize yield.

  • Solvent Evaporation:

    • For organic solvent extracts, concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to remove the solvent.

    • For water extracts, freeze the extract and then lyophilize it using a freeze-dryer to obtain a powdered extract.

  • Storage: Store the dried extract in an airtight, light-protected container at -20°C until further use.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of Nepenthes miranda extracts on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., A431, Ca9-22)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nepenthes miranda extract stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Nepenthes miranda extract in complete medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared extract dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest extract concentration) and a blank control (medium only).

  • Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Determine the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus extract concentration.

Dihydroorotase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of Nepenthes miranda extracts on human dihydroorotase activity.

Materials:

  • Purified recombinant human dihydroorotase enzyme

  • Substrate: Carbamoyl-L-aspartate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Colorimetric reagent (e.g., a reagent that reacts with the product, dihydroorotate, to produce a colored compound)

  • Nepenthes miranda extract stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer and the purified dihydroorotase enzyme in a 96-well plate.

  • Inhibitor Addition: Add various concentrations of the Nepenthes miranda extract to the wells containing the reaction mixture. Include a positive control (a known dihydroorotase inhibitor) and a negative control (DMSO vehicle). Pre-incubate the enzyme with the extract for a specific time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, carbamoyl-L-aspartate, to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Color Development: Stop the reaction (e.g., by adding an acid or base). Add the colorimetric reagent to each well. This reagent will react with the product of the enzymatic reaction (dihydroorotate) to produce a color change.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition using the following formula:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the extract concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the bioactive potential of Nepenthes miranda extracts.

Experimental_Workflow start Start: Plant Material Collection extraction Extraction (Methanol, Ethanol, Acetone, Water) start->extraction phytochemical Phytochemical Screening (TLC, GC-MS, LC-MS) extraction->phytochemical bioactivity Bioactivity Screening (Cytotoxicity, Enzyme Inhibition, etc.) extraction->bioactivity extraction_note Different plant parts (flowers, leaves, stems) extraction->extraction_note hit_id Hit Identification (Most Active Extract) bioactivity->hit_id bioactivity_note Determine IC50 values bioactivity->bioactivity_note fractionation Bioassay-Guided Fractionation hit_id->fractionation compound_iso Compound Isolation & Identification (HPLC, NMR, Mass Spec) fractionation->compound_iso moa Mechanism of Action Studies (Signaling Pathways, Target ID) compound_iso->moa in_vivo In Vivo Studies (Animal Models) moa->in_vivo moa_note e.g., Dihydroorotase inhibition moa->moa_note end End: Lead Compound for Further Development in_vivo->end

Caption: General Workflow for Bioactive Compound Discovery.

References

Investigating Mirandin B in Cardiovascular Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mirandin B is a lignan, a class of polyphenolic compounds of plant origin, that has been isolated from the trunk wood of Nectandra miranda. Lignans as a broader class of molecules have garnered interest in cardiovascular research due to their potential health benefits. Observational studies and some clinical trials have suggested that a diet rich in lignans is associated with a reduced risk of coronary heart disease.[1][2] The proposed mechanisms for these cardiovascular protective effects include antioxidant, anti-inflammatory, and phytoestrogenic properties, which may contribute to lower blood pressure, reduced LDL cholesterol, and improved endothelial function.[3][4]

However, it is crucial to note that to date, there is a significant lack of specific scientific literature and experimental data on the biological activities of this compound, particularly in the context of cardiovascular research. Therefore, the following application notes and protocols are based on general methodologies employed in the study of lignans and their potential cardiovascular effects, and should be adapted and validated specifically for this compound as preliminary research is conducted.

Quantitative Data Summary

As there is no published quantitative data for this compound in cardiovascular research, the following table is a template that researchers can use to summarize their findings once experiments are performed. This structure allows for clear comparison of the potency and efficacy of this compound in various cardiovascular-relevant assays.

Assay TypeCell Line / ModelParameterThis compound ValuePositive ControlNegative ControlReference
Antioxidant Activity AC16 Human CardiomyocyteIC50 (DPPH Assay)Data to be determinedAscorbic AcidVehicleInternal Data
HUVECROS Reduction (%)Data to be determinedN-acetylcysteineVehicleInternal Data
Anti-inflammatory LPS-stimulated RAW 264.7IC50 (NO Production)Data to be determinedDexamethasoneVehicleInternal Data
IC50 (PGE2 Production)Data to be determinedIndomethacinVehicleInternal Data
Vasodilation Isolated Rat Aortic RingsEC50 (Vasorelaxation)Data to be determinedAcetylcholineVehicleInternal Data
Enzyme Inhibition Recombinant Human ACEIC50Data to be determinedCaptoprilVehicleInternal Data

Experimental Protocols

The following are detailed protocols for key experiments that could be conducted to investigate the cardiovascular effects of this compound.

1. Protocol for Assessing Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is designed to measure the free radical scavenging activity of this compound.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include wells with methanol and DPPH as a negative control, and ascorbic acid and DPPH as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

2. Protocol for Assessing Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin

    • LPS (Lipopolysaccharide)

    • This compound

    • Griess Reagent

    • Dexamethasone (positive control)

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway for Lignan-Mediated Cardioprotection

Lignans are known to exert their effects through various signaling pathways. A potential pathway through which this compound might act, based on the known activities of other lignans, is the Nrf2 antioxidant response pathway.

lignan_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MirandinB This compound Keap1 Keap1 MirandinB->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription Cardioprotection Cardioprotection AntioxidantEnzymes->Cardioprotection leads to

Caption: Potential mechanism of this compound via the Nrf2 pathway.

General Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound's cardiovascular properties.

experimental_workflow Start Start: Isolate/Synthesize This compound InVitro In Vitro Screening (Antioxidant, Anti-inflammatory Assays) Start->InVitro CellBased Cell-Based Assays (Cardiomyocytes, Endothelial Cells) InVitro->CellBased Mechanism Mechanism of Action Studies (Western Blot, qPCR for Pathway Analysis) CellBased->Mechanism Tox Toxicity Studies CellBased->Tox ExVivo Ex Vivo Models (Isolated Heart, Aortic Rings) Mechanism->ExVivo InVivo In Vivo Animal Models (e.g., Myocardial Infarction, Hypertension) ExVivo->InVivo InVivo->Tox End Conclusion on Cardiovascular Potential of this compound InVivo->End

References

Mirandin B: No Information Available for Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and public information, there is currently no available research data on a compound designated as "Mirandin B" in the context of hypertension studies.

Researchers, scientists, and drug development professionals are advised that no peer-reviewed articles, clinical trial data, or established experimental protocols could be identified for a substance named this compound in relation to its effects on blood pressure regulation or its mechanism of action in cardiovascular models.

This lack of information prevents the creation of detailed Application Notes and Protocols as requested. Consequently, it is not possible to provide:

  • Quantitative Data: No data on parameters such as IC50, EC50, or percentage inhibition in hypertensive models are available to be summarized in tabular form.

  • Experimental Protocols: Methodologies for key experiments involving this compound, such as in vitro vascular reactivity assays or in vivo blood pressure monitoring in animal models, have not been published.

  • Signaling Pathway and Workflow Diagrams: The molecular targets and signaling cascades affected by this compound in the context of hypertension are unknown, making it impossible to generate visual representations of its mechanism of action or experimental workflows.

It is possible that "this compound" may be a very novel, pre-clinical compound that has not yet been described in publicly accessible literature. Alternatively, the name may be a misnomer or an internal designation not yet used in scientific publications.

Professionals in the field are encouraged to verify the name and origin of the compound of interest. Should "this compound" be a different or newly published entity, further investigation will be required to develop the necessary scientific documentation. Until such information becomes available, no specific guidance on its application in hypertension research can be provided.

Troubleshooting & Optimization

preventing Mirandin B degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mirandin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and analysis of this compound in solution to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a dibenzylbutyrolactone lignan, a class of phenolic compounds found in plants. Lignans are known for their diverse biological activities. This compound is relatively stable at high temperatures, but its stability can be affected by factors such as pH, light exposure, and the choice of solvent.

Q2: What are the primary factors that can cause this compound degradation in solution?

The primary factors that can lead to the degradation of this compound in solution include:

  • pH: Extreme pH values, particularly acidic conditions, can catalyze the degradation of certain lignans.

  • Light: Exposure to UV light can induce photodegradation of phenolic compounds like this compound.

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen and certain metal ions.[1][2]

  • Improper Solvent Selection: The solubility and stability of this compound can be significantly influenced by the solvent used.

Q3: How should I store my this compound stock solutions?

To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 4°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Problem: I am observing precipitation when I dilute my this compound stock solution (in an organic solvent) into an aqueous buffer for my experiment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Aqueous Solubility This compound, being a lignan, has limited solubility in water. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
pH of the Aqueous Buffer The pH of the buffer can affect the solubility of this compound. Empirically test a range of pH values for your buffer to find the optimal pH for solubility without compromising experimental conditions.
Concentration Too High The concentration of this compound in the final aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
Issue 2: Inconsistent Results or Loss of Activity Over Time

Problem: I am observing a decrease in the biological activity of my this compound solution over time, or my experimental results are not reproducible.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of this compound This is the most likely cause. Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use vials after preparation.
Oxidation If not stored under an inert atmosphere, the compound may have oxidized. Prepare fresh stock solutions and consider using an antioxidant, such as ascorbic acid, in your experimental buffer if it does not interfere with your assay.[3]
Adsorption to Labware Phenolic compounds can sometimes adsorb to the surface of plastic labware. Use low-adhesion microplates and pipette tips, or consider using glass labware where appropriate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Based on solubility data for similar lignans, dimethyl sulfoxide (DMSO) and ethanol are recommended as primary solvents.[4][5][6][7] this compound is expected to have good solubility in these solvents.

  • Dissolution: Dissolve the weighed this compound in the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use amber vials, overlay with nitrogen or argon gas, and store at -80°C.

Experimental Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store Store at -80°C under inert atmosphere aliquot->store thaw Thaw a single aliquot of stock solution dilute Dilute with aqueous buffer to final concentration thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing stable this compound stock and working solutions.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general framework for the quantification of this compound, based on established methods for other dibenzylbutyrolactone lignans.[8][9][10][11]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for lignan separation.

  • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

3. Detection:

  • Set the UV detector to a wavelength of 280 nm, which is a characteristic absorbance maximum for many lignans.[12]

4. Standard Curve Preparation:

  • Prepare a series of standard solutions of this compound in the mobile phase, ranging from a concentration that is below your expected sample concentration to one that is above.

  • Inject each standard in triplicate and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.99).

5. Sample Analysis:

  • Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your standard curve.

  • Inject the samples and record the peak areas.

  • Calculate the concentration of this compound in your samples using the equation from the linear regression of your standard curve.

Logical Flow for Troubleshooting HPLC Analysis of this compound

G start Start HPLC Analysis check_peaks Are peaks sharp and symmetrical? start->check_peaks check_baseline Is the baseline stable? check_peaks->check_baseline Yes troubleshoot_peaks Adjust mobile phase composition or check for column degradation. check_peaks->troubleshoot_peaks No check_retention Are retention times consistent? check_baseline->check_retention Yes troubleshoot_baseline Degas mobile phase or flush the system. check_baseline->troubleshoot_baseline No end Analysis Successful check_retention->end Yes troubleshoot_retention Check pump for leaks or ensure consistent temperature. check_retention->troubleshoot_retention No troubleshoot_peaks->start troubleshoot_baseline->start troubleshoot_retention->start

Caption: Troubleshooting guide for HPLC analysis of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, based on the chemistry of similar lignans and phenolic compounds, the following degradation routes are plausible:

  • Oxidative Degradation: The phenolic hydroxyl groups on the aromatic rings of this compound are susceptible to oxidation, which can lead to the formation of quinone-type structures. This process can be initiated by light, heat, or the presence of metal ions.

  • Hydrolysis of the Lactone Ring: The butyrolactone ring in this compound could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form a hydroxy carboxylic acid derivative.

  • Isomerization: Dibenzylbutyrolactone lignans can undergo cis-trans isomerization, which could potentially alter their biological activity.[8]

Note on Signaling Pathways: The specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature. As a lignan, it may be involved in pathways related to inflammation, cell proliferation, and oxidative stress, similar to other compounds in its class.[13][14] Further research is needed to elucidate its precise molecular targets and mechanisms of action.

Hypothesized Signaling Pathways for Lignans

G MirandinB This compound (and other lignans) ROS Reactive Oxygen Species (ROS) MirandinB->ROS Scavenges NFkB NF-κB Pathway MirandinB->NFkB Inhibits Apoptosis Apoptosis MirandinB->Apoptosis Induces CellCycle Cell Cycle Arrest MirandinB->CellCycle Induces Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Potential signaling pathways influenced by lignans like this compound.

References

Mirandin B experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I cannot find any information on "Mirandin B." What should I do?

A: It is possible that "this compound" is a novel compound, a compound with a different registered name, or a typographical error. We recommend the following steps:

  • Verify the Compound Name: Double-check the spelling and designation of the compound from your source.

  • Check Internal Documentation: If the compound was synthesized in-house or obtained from a collaborator, review any accompanying documentation for alternative names or structural information.

  • Consult Chemical Databases: Use the chemical structure (if known) to search databases like PubChem, SciFinder, or ChemSpider for the correct name and any available data.

General Troubleshooting Guide for Experimental Controls

For any experimental work with a new or uncharacterized compound, establishing robust controls is critical for data interpretation. Below are general troubleshooting tips for common experimental assays.

Issue Possible Cause Recommended Solution
High background signal in assays Non-specific binding of the compound or detection reagents.Include a "no-cell" or "no-protein" control. Optimize washing steps in assays like ELISA or Western blotting.
Inconsistent results between experiments Variability in cell passage number, reagent preparation, or incubation times.Maintain a consistent cell culture protocol. Prepare fresh reagents and use master mixes where possible. Standardize all incubation times and temperatures.
Unexpected cell toxicity The compound may have off-target effects or the solvent used for dilution is toxic at the concentration used.Perform a dose-response curve to determine the optimal non-toxic concentration. Always include a vehicle control (the solvent used to dissolve the compound) at the same concentration used for the test compound.
Lack of a clear positive control The mechanism of action of the new compound is unknown.Use a well-characterized compound with a known mechanism similar to the hypothesized mechanism of your compound. For example, if you hypothesize your compound inhibits a specific kinase, use a known inhibitor of that kinase as a positive control.

Experimental Workflow & Controls

The following diagram illustrates a general workflow for characterizing a novel compound, emphasizing the inclusion of essential controls at each stage.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Controls A Compound Preparation (Stock Solution) B Determine Optimal Concentration (Dose-Response Curve) A->B C Cytotoxicity Assay B->C D Primary Functional Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D Proceed if non-toxic at effective dose E Secondary Confirmatory Assay D->E Positive_Control Positive Control (Known Activator/Inhibitor) D->Positive_Control Negative_Control Negative Control (Inactive Analog or Scrambled Peptide) D->Negative_Control Vehicle_Control Vehicle Control (Solvent Only) D->Vehicle_Control F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) E->F Confirm functional effect G Target Validation (e.g., siRNA, CRISPR) F->G F->Positive_Control F->Negative_Control F->Vehicle_Control

Caption: General experimental workflow for novel compound characterization.

Hypothetical Signaling Pathway Analysis

If your compound of interest is hypothesized to modulate a known signaling pathway, a systematic approach is necessary to identify its target and mechanism. The diagram below illustrates a hypothetical scenario for a compound inhibiting the MAPK/ERK pathway.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention Experimental Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation YourCompound Your Compound YourCompound->MEK Hypothesized Inhibition KnownInhibitor Known MEK Inhibitor (Positive Control) KnownInhibitor->MEK Known Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel compound.

Technical Support Center: Troubleshooting Mirandin B HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Mirandin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the chromatographic separation of this lignan compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound that are relevant for HPLC analysis?

A1: Understanding the physicochemical properties of this compound is crucial for developing and troubleshooting an HPLC method. Based on its chemical structure, the following properties have been predicted:

PropertyPredicted Value/RangeImplication for HPLC Method Development
Molecular Weight ~418.5 g/mol Standard for small molecule analysis.
logP (octanol-water partition coefficient) ~3.5 - 4.5Indicates that this compound is a relatively nonpolar (lipophilic) compound and will be well-retained on a reversed-phase (e.g., C18) column.
pKa (acid dissociation constant) No strongly ionizable groups predicted. Expected to be neutral over a wide pH range.This simplifies mobile phase preparation as pH adjustments to control ionization will likely not be necessary for good peak shape. A neutral or slightly acidic pH (e.g., 3-7) is a good starting point to ensure the stability of the silica-based column.
UV Absorbance (λmax) Predicted to be in the range of 230 nm and 280 nm.A UV detector set at either of these wavelengths should provide good sensitivity. It is recommended to determine the optimal wavelength experimentally by running a UV scan of a this compound standard.

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: For a compound with the properties of this compound, a reversed-phase HPLC method is the most appropriate approach. Here is a recommended starting point:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or 230 nm)
Injection Volume 10 µL
Sample Solvent Mobile phase at initial conditions (50% Acetonitrile/50% Water) or a solvent in which this compound is soluble (e.g., Methanol, Acetonitrile).

Troubleshooting Guides

Below are common problems encountered during the HPLC separation of this compound, along with their potential causes and recommended solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing (asymmetrical with a drawn-out latter half). What could be the cause and how do I fix it?

A: Peak tailing is a common issue and can be caused by several factors.

  • Secondary Interactions: Residual silanols on the silica backbone of the column can interact with polar functional groups on the analyte.

    • Solution: Use a well-end-capped, high-purity silica column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample path.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column frit or the entire column. Using a guard column can help protect the analytical column from contamination.[1]

Q: My this compound peak is fronting (asymmetrical with a sloping front). What is the issue?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Problem 2: Poor Resolution or No Separation

Q: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition or the column chemistry.

  • Insufficient Retention: If peaks are eluting too close to the void volume, increase the retention.

    • Solution: Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient or switch to a weaker organic solvent (e.g., from acetonitrile to methanol).

  • Inadequate Selectivity: If peaks are co-eluting, the selectivity of the separation needs to be changed.

    • Solution:

      • Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).

      • Modify the mobile phase pH (though for the neutral this compound, this is less likely to have a significant effect on its retention, it may affect other components).

      • Try a different column chemistry (e.g., a Phenyl-Hexyl or a C30 column) to introduce different separation mechanisms.

Problem 3: Shifting Retention Times

Q: The retention time for my this compound peak is not consistent between injections. What could be causing this variability?

A: Retention time shifts can be frustrating and point to issues with the HPLC system or the method's robustness.

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or solvent evaporation can lead to changes in composition over time.

    • Solution: Ensure mobile phases are accurately prepared and well-mixed. Keep solvent bottles capped to minimize evaporation.

  • Pump Issues: Fluctuations in the pump flow rate will directly impact retention times.

    • Solution: Check for leaks in the pump and tubing. Ensure the pump seals are in good condition and that the check valves are functioning correctly. Degas the mobile phase to prevent air bubbles from entering the pump.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent starting conditions.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Problem 4: Baseline Issues (Noise or Drift)

Q: My HPLC baseline is noisy or drifting, making it difficult to integrate my this compound peak accurately. What should I do?

A: A stable baseline is essential for accurate quantification.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline, especially during a gradient.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases through a 0.45 µm filter.

  • Air Bubbles in the System: Air bubbles passing through the detector will cause sharp spikes in the baseline.

    • Solution: Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output. If it is low, replace the lamp.

  • Flow Cell Contamination: A dirty flow cell can cause baseline drift and noise.

    • Solution: Flush the flow cell with a suitable cleaning solvent.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Lignan Analysis (Adaptable for this compound)
  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Preparation:

    • Prepare the mobile phases as described in the method (e.g., Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

    • Degas the mobile phases.

    • Install the appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Set the column oven to the desired temperature (e.g., 30 °C).

    • Set the detector wavelength (e.g., 280 nm).

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program.

    • At the end of the run, include a column wash step with a high percentage of organic solvent, followed by a re-equilibration step at the initial conditions.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify the amount of this compound by comparing the peak area to that of a known standard.

Visualizations

Troubleshooting Workflow for this compound HPLC Analysis

HPLC_Troubleshooting start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No, Fronting? coelution Co-elution resolution->coelution Yes no_retention No/Low Retention resolution->no_retention No, Low Retention? inconsistent_rt Inconsistent RT retention->inconsistent_rt Yes noisy_baseline Noisy Baseline baseline->noisy_baseline Yes drifting_baseline Drifting Baseline baseline->drifting_baseline No, Drifting? sol_tailing Check for secondary interactions (use end-capped column, acidic mobile phase) Reduce sample concentration tailing->sol_tailing sol_fronting Reduce sample concentration Inject in mobile phase fronting->sol_fronting sol_coelution Change mobile phase (ACN to MeOH) Change column chemistry coelution->sol_coelution sol_no_retention Decrease initial %B Use weaker organic solvent no_retention->sol_no_retention sol_inconsistent_rt Check pump, check for leaks Ensure proper column equilibration Use column oven inconsistent_rt->sol_inconsistent_rt sol_noisy_baseline Use HPLC-grade solvents Degas mobile phase Check detector lamp noisy_baseline->sol_noisy_baseline sol_drifting_baseline Clean flow cell Ensure stable column temperature drifting_baseline->sol_drifting_baseline

Caption: A flowchart for troubleshooting common HPLC issues for this compound.

References

Technical Support Center: Optimizing Natural Compound X (NCX) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a general framework for optimizing the in vivo dosage of a novel natural compound, referred to here as "Natural Compound X" (NCX). The protocols and recommendations are based on established principles of pharmacology and in vivo research. It is crucial to adapt these guidelines to the specific characteristics of your compound of interest, the animal model used, and the research question being addressed. No specific information was found for a compound named "Mirandin B" in the initial literature search.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study with a novel natural compound like NCX?

A1: Determining a starting dose for a novel compound requires a multi-faceted approach. A thorough literature review for compounds with similar structures or known mechanisms of action is the first step.[1] If no data is available, a dose-escalation pilot study is recommended.[1] This typically involves starting with a low dose and gradually increasing it in small cohorts of animals while monitoring for signs of toxicity.[1] Allometric scaling, which considers the body surface area differences between species, can also be used to estimate a starting dose if data from other species is available.[1]

Q2: What are the key parameters to monitor during a dose-escalation study?

A2: During a dose-escalation study, it is critical to monitor for both efficacy and toxicity. Key parameters include:

  • General Health: Daily observation for changes in behavior, appearance (e.g., ruffled fur, hunched posture), activity levels, and body weight.[2]

  • Toxicity Signs: Specific clinical signs of toxicity, which will vary depending on the compound, but may include lethargy, labored breathing, gastrointestinal issues, or neurological changes.

  • Biomarkers: If a target biomarker is known, its modulation can be assessed to determine the pharmacologically active dose range.

  • Mortality: Any deaths should be carefully recorded and investigated.

Q3: How do I design a dose-response study to determine the optimal dose of NCX?

A3: A well-designed dose-response study should include a minimum of 3-5 dose groups, including a vehicle control group.[3] The doses should be spaced appropriately to cover a range from no effect to a maximal effect, if possible.[3] The number of animals per group should be sufficient to achieve statistical power. The primary endpoint for efficacy should be clearly defined and measurable.

Q4: What are common challenges when working with natural compounds in vivo?

A4: Natural compounds can present unique challenges, including:

  • Poor Bioavailability: Many natural compounds have low oral bioavailability, which may necessitate alternative routes of administration or formulation strategies.[4][5]

  • Metabolic Instability: Rapid metabolism can lead to a short half-life, requiring frequent dosing.[4][5]

  • Off-target Effects: Natural compounds can interact with multiple cellular targets, leading to unexpected side effects.[6]

  • Variability in Composition: The composition of natural extracts can vary, leading to batch-to-batch differences in efficacy and toxicity.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable efficacy at predicted doses. * Poor bioavailability of NCX. * Rapid metabolism and clearance. * Incorrect dosing regimen (frequency or duration). * The compound is not active in the chosen model.* Consider alternative routes of administration (e.g., intraperitoneal, intravenous). * Increase dosing frequency. * Conduct pharmacokinetic studies to determine the compound's half-life. * Re-evaluate the in vitro data and the rationale for the in vivo model.
High toxicity or mortality at low doses. * Narrow therapeutic window. * Off-target toxicity. * Hypersensitivity of the animal strain.* Perform a more gradual dose-escalation study with smaller dose increments. * Conduct histological analysis of major organs to identify target organs of toxicity. * Consider using a different animal strain or species.
High variability in response within a dose group. * Inconsistent dosing technique. * Variability in animal health or genetics. * Issues with the formulation of NCX (e.g., precipitation).* Ensure all personnel are properly trained in the dosing technique. * Use animals from a reputable supplier and ensure they are of similar age and weight. * Check the stability and homogeneity of the dosing solution before each administration.

Data Presentation Tables

Table 1: Template for Dose-Escalation Study of NCX

Dose Group (mg/kg) Number of Animals Route of Administration Observations (Clinical Signs, Behavior) Body Weight Change (%) Mortality
Vehicle Control3OralNormal0/3
103Oral0/3
303Oral0/3
1003Oral0/3

Table 2: Template for Comparative Efficacy of Different NCX Dosages

Treatment Group Dose (mg/kg) N Primary Efficacy Endpoint (Mean ± SEM) % Change vs. Control p-value
Vehicle Control-10--
NCX1010
NCX3010
NCX10010
Positive Control-10

Experimental Protocols

Protocol 1: Pilot Dose-Finding Study for NCX
  • Animal Model: Select a small cohort of healthy animals (e.g., 3 mice per group).

  • Dose Selection: Based on literature or in vitro data, select a starting dose and severalfold increments (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer NCX via the intended route (e.g., oral gavage).

  • Monitoring: Observe animals continuously for the first 4 hours and then at regular intervals for 24-48 hours. Record any clinical signs of toxicity, changes in behavior, and mortality.

  • Data Analysis: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity or mortality.

Protocol 2: Comprehensive Dose-Response Study for NCX
  • Animal Model: Use a sufficient number of animals per group (e.g., 8-12) to achieve statistical power.

  • Dose Selection: Choose 3-5 doses below the MTD determined in the pilot study. Include a vehicle control and, if available, a positive control group.

  • Administration: Administer NCX for the duration of the study at a predetermined frequency.

  • Efficacy Assessment: At the end of the study, measure the primary efficacy endpoint (e.g., tumor volume, blood glucose levels, etc.).

  • Toxicity Assessment: Monitor body weight throughout the study. At the end of the study, collect blood for clinical chemistry and hematology, and major organs for histopathological analysis.

  • Data Analysis: Analyze the dose-response relationship to identify the optimal effective dose with minimal toxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus NCX NCX Receptor Receptor NCX->Receptor Binds to Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Experimental_Workflow Start Start Literature_Review Literature Review & In Vitro Data Start->Literature_Review Pilot_Study Pilot Dose-Finding Study (MTD Determination) Literature_Review->Pilot_Study Dose_Response_Study Comprehensive Dose-Response Study (Efficacy & Toxicity) Pilot_Study->Dose_Response_Study Data_Analysis Data Analysis & Optimal Dose Selection Dose_Response_Study->Data_Analysis End End Data_Analysis->End Troubleshooting_Guide Problem Unexpected Result? No_Efficacy No Efficacy Problem->No_Efficacy Yes High_Toxicity High Toxicity Problem->High_Toxicity Yes High_Variability High Variability Problem->High_Variability Yes Check_Bioavailability Assess Bioavailability & Pharmacokinetics No_Efficacy->Check_Bioavailability Refine_Dose Refine Dose Escalation (Lower & Slower) High_Toxicity->Refine_Dose Standardize_Protocol Standardize Dosing & Animal Handling High_Variability->Standardize_Protocol

References

Technical Support Center: Mirandin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mirandin B" did not yield information on a specific compound with this name in publicly available scientific literature. The following troubleshooting guide is a generalized framework based on common pitfalls encountered in experiments with novel therapeutic compounds. The information provided is illustrative and should be adapted based on the specific properties of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles when working with a new compound like this compound?

When beginning experiments with a novel compound, researchers often face challenges related to its fundamental physicochemical properties and its interaction with biological systems. Key initial hurdles include:

  • Solubility and Stability: Ensuring the compound is fully dissolved and stable in the chosen vehicle and experimental medium is critical. Poor solubility can lead to inaccurate dosing and precipitation, while instability can result in loss of activity over the course of an experiment.[1][2][3][4]

  • Off-Target Effects: Unintended interactions with cellular components other than the primary target can produce confounding results or toxicity.[5][6][7][8] It is crucial to characterize these effects early in the research process.

  • Reproducibility: Inconsistent results between experiments are often traced back to subtle variations in protocol, reagent quality, or cell culture conditions.[9][10][11]

Troubleshooting Guides

In Vitro Assays

Problem 1: High variability in cytotoxicity assay results (e.g., MTT, CellTiter-Glo).

High variability can obscure the true effect of this compound. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Poor Compound Solubility Visually inspect for precipitation. Prepare fresh stock solutions and consider using a different solvent or a solubility-enhancing excipient.[2][4]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts. Low cell density can lead to poor signal.[12]
Reagent Toxicity or Interference The assay reagents themselves can be cytotoxic, especially with longer incubation times.[13] Optimize reagent concentration and incubation period. Run controls with the vehicle and assay reagents alone.
Edge Effects on Assay Plates Evaporation from wells on the edge of the plate can concentrate media components and the test compound. Avoid using the outer wells for experimental conditions.[14]
Bubbles in Wells Air bubbles can interfere with absorbance or luminescence readings. Carefully inspect plates and remove bubbles with a sterile pipette tip or needle.[12]

Problem 2: Suspected off-target effects are complicating data interpretation.

  • Solution: Employ a panel of counter-screens to identify interactions with common off-target families (e.g., kinases, GPCRs).[7][8] A tiered approach, starting with a broad panel and narrowing down to specific targets, is often effective. Additionally, using a structurally related but inactive analogue of this compound as a negative control can help distinguish target-specific effects from non-specific ones.

Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation a0 Start: Unexpected Phenotype Observed a1 Hypothesize Off-Target Activity a0->a1 a2 Broad Kinase/GPCR Panel Screen a1->a2 a3 Analyze Hits from Primary Screen a2->a3 b0 Select Top Off-Target Candidates a3->b0 Prioritize based on potency b1 Dose-Response Assays for Hits b0->b1 b2 Validate with Orthogonal Assay (e.g., cellular thermal shift assay) b1->b2 b3 Confirmed Off-Target(s) b2->b3

Caption: Workflow for identifying and validating off-target effects.

Animal Models

Problem 3: Inconsistent efficacy or toxicity in animal models.

Translating in vitro findings to in vivo systems introduces significant complexity.

Potential Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Conduct a PK study to determine the bioavailability, half-life, and exposure of this compound. The dosing regimen may need adjustment.
Animal Strain or Species Differences The target biology may differ between the animal model and the intended human system.[15] Ensure the chosen model is relevant. Inconsistent responses have been observed between different rat strains in physiological studies.[16]
Experimental Design Flaws Ensure proper randomization, blinding, and adequate sample size to avoid bias and ensure statistical power.[10][11][17] Lack of a control group is a critical flaw.[17]
Confounding Variables Factors such as diet, housing conditions, and stress can influence experimental outcomes.[16][18] Standardize environmental conditions as much as possible.

Experimental Protocols

General Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[12][13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a plate reader.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a hypothetical mechanism where this compound inhibits the fictitious "Kinase X," which is upstream of two major signaling pathways implicated in cell proliferation and survival.

MirandinB This compound KinaseX Kinase X MirandinB->KinaseX Inhibition PathwayA_1 Protein A1 KinaseX->PathwayA_1 Activates PathwayB_1 Protein B1 KinaseX->PathwayB_1 Activates PathwayA_2 Protein A2 PathwayA_1->PathwayA_2 Proliferation Proliferation PathwayA_2->Proliferation PathwayB_2 Protein B2 PathwayB_1->PathwayB_2 Survival Survival PathwayB_2->Survival

Caption: Hypothetical signaling pathway for this compound.

References

Mirandin B stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for Mirandin B is limited. The information provided here is based on general principles for natural products of the lignan class and established methodologies for stability testing. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific instructions should be followed as per the supplier's Certificate of Analysis, general recommendations for lignans and other phenolic compounds involve storage in a cool, dark, and dry place. For long-term stability, it is advisable to store this compound as a solid at -20°C or -80°C. If in solution, use an anhydrous aprotic solvent and store at -80°C.

Q2: How stable is this compound in different solvents?

A2: The stability of this compound in solution will depend on the solvent, pH, temperature, and exposure to light and air. Phenolic compounds can be susceptible to oxidation, especially in protic solvents or at non-neutral pH. For experimental use, it is recommended to prepare fresh solutions. If storage of a stock solution is necessary, use an anhydrous aprotic solvent such as DMSO or DMF, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: Can I store this compound at room temperature?

A3: While one supplier indicates that this compound is shipped at room temperature for short durations, long-term storage at room temperature is generally not recommended for natural products like lignans.[1] Exposure to ambient temperature, light, and humidity can lead to degradation over time. For maintaining the integrity of the compound, refrigerated or frozen storage is advised.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure (a lignan with multiple methoxy and hydroxyl groups), potential degradation pathways for this compound could include oxidation of the phenolic groups, hydrolysis of ester or ether linkages (though less likely for the core structure), and photodegradation upon exposure to light. Forced degradation studies can help elucidate the specific degradation products under various stress conditions.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm integrity and concentration. Avoid multiple freeze-thaw cycles by aliquoting stock solutions.
Loss of biological activity Compound degradation due to experimental conditions (e.g., pH, temperature).Assess the stability of this compound under your specific experimental conditions. Consider performing a time-course experiment to see if activity decreases over time. Ensure the pH of your buffers is compatible with the compound's stability.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. This will help in tracking the purity of your sample over time.[5][6]
Color change of the compound (solid or solution) Oxidation or other chemical transformation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. If in solution, de-gas the solvent before use.

Stability Testing Protocol

This section provides a generalized protocol for conducting stability testing of this compound. Researchers should adapt this protocol based on their specific needs and available analytical instrumentation.

Objective

To evaluate the stability of this compound under various stress conditions (forced degradation) and to identify potential degradation products. This information is crucial for developing a stability-indicating analytical method and determining appropriate storage and handling conditions.[3][5][7]

Materials
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to stress thermal Thermal Degradation (e.g., 80°C, solid & solution) prep->thermal Expose aliquots to stress photo Photostability (ICH Q1B guidelines) prep->photo Expose aliquots to stress analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Remaining this compound analysis->quantify identify Identify Degradation Products (e.g., LC-MS) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

References

Technical Support Center: Overcoming Resistance to Lignans in Cell Lines, with a Focus on Podophyllotoxin as a Model for Mirandin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to lignan-based compounds in cell line experiments. Due to the limited availability of specific biological data for Mirandin B, this guide utilizes the well-characterized lignan, Podophyllotoxin , and its derivatives (e.g., Etoposide) as representative models. The principles and methodologies described herein are broadly applicable to overcoming resistance to other lignans, including potentially this compound, that share similar mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a lignan compound like Podophyllotoxin?

A1: Podophyllotoxin primarily acts as a potent inhibitor of microtubule polymerization. It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][2][3]

Q2: What are the typical signs of resistance to Podophyllotoxin in my cell line?

A2: The most common sign of resistance is a decreased sensitivity to the compound, observed as a significant increase in the half-maximal inhibitory concentration (IC50). Other indicators include a lack of morphological changes typical of apoptosis (e.g., cell shrinkage, membrane blebbing), failure to induce cell cycle arrest at the G2/M phase, and the ability of cells to proliferate at concentrations that are cytotoxic to sensitive parental cells.

Q3: Can my cell line develop cross-resistance to other anti-cancer drugs?

A3: Yes, this is a common phenomenon. If the resistance mechanism involves the upregulation of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), the cells can become resistant to a broad spectrum of structurally and functionally unrelated drugs.[4][5][6]

Q4: How can I prevent the development of resistance in my cell cultures?

A4: While spontaneous mutations can lead to resistance, you can minimize the selection pressure for resistant clones by using the lowest effective concentration of the compound and avoiding prolonged, continuous exposure. It is also good practice to periodically restart cultures from frozen, low-passage stocks to avoid the effects of genetic drift in culture.

Troubleshooting Guide

Problem 1: My cells are not showing the expected cytotoxic response to Podophyllotoxin treatment.

Possible Cause Suggested Solution
Incorrect Drug Concentration or Inactivity - Verify the concentration of your stock solution. - Test a fresh dilution of the drug. - Confirm the purity and activity of your Podophyllotoxin batch.
Cell Line is Inherently Resistant - Check the literature for baseline sensitivity of your cell line to Podophyllotoxin or other tubulin inhibitors. - Consider using a different, more sensitive cell line for your experiments.
Acquired Resistance - If you have been culturing the cells for an extended period with the drug, they may have developed resistance. - Perform experiments to characterize the resistance mechanism (see below).

Problem 2: How do I confirm that my cells have developed resistance to Podophyllotoxin?

To confirm resistance, a series of experiments should be performed to compare the phenotype of the suspected resistant cells to the parental, sensitive cell line.

Table 1: Comparison of Sensitive vs. Resistant Cell Line Characteristics

Parameter Sensitive Cells Resistant Cells
IC50 Value Low (e.g., 10-50 nM)High (e.g., >500 nM)
Cell Morphology after Treatment Apoptotic features (rounding, detachment)Normal, proliferative morphology
Cell Cycle Analysis Arrest in G2/M phaseNo significant change in cell cycle distribution
Apoptosis Assay Increased Annexin V stainingLow levels of Annexin V staining

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of Podophyllotoxin.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Podophyllotoxin (e.g., ranging from 1 nM to 10 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Resistance-Associated Proteins

This protocol is to assess the expression levels of key proteins involved in drug resistance.

  • Methodology:

    • Lyse sensitive and resistant cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against P-glycoprotein (MDR1), MRP1, or Topoisomerase IIα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to compare protein expression levels.

Table 2: Example of Protein Expression Changes in Resistant Cell Lines

Cell Line Drug Resistance P-gp (MDR1) Expression Topoisomerase IIα Expression
HCT116 (Parental)Sensitive to EtoposideLow/UndetectableNormal
HCT116(VM)34Resistant to Etoposide9-fold increaseNo change
A549(VP)28Resistant to EtoposideNo changeDecreased

Data derived from literature on etoposide resistance, a derivative of podophyllotoxin.[7]

3. Efflux Pump Activity Assay (Rhodamine 123 Efflux)

This protocol measures the activity of efflux pumps like P-glycoprotein.

  • Methodology:

    • Harvest sensitive and resistant cells and resuspend them in culture medium.

    • Incubate the cells with a fluorescent substrate of P-gp, such as Rhodamine 123 (e.g., at 1 µM), for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • To confirm P-gp-mediated efflux, pre-incubate a set of resistant cells with a P-gp inhibitor (e.g., Verapamil or Cyclosporin A) before adding Rhodamine 123. A significant increase in fluorescence in the presence of the inhibitor indicates active P-gp-mediated efflux.

Signaling Pathways and Resistance Mechanisms

Mechanism of Action of Podophyllotoxin and its Derivatives

Podophyllotoxin and its semi-synthetic derivatives, such as etoposide, are potent anti-cancer agents that interfere with cell division. While podophyllotoxin directly inhibits the polymerization of tubulin, etoposide acts as a topoisomerase II poison.[1][2]

podophyllotoxin_mechanism cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization M Phase (Mitosis) M Phase (Mitosis) Microtubule->M Phase (Mitosis) Essential for Mitotic Spindle Podophyllotoxin Podophyllotoxin Podophyllotoxin->Tubulin Dimers Binds to Podophyllotoxin->M Phase (Mitosis) Inhibits G2 Phase G2 Phase G2 Phase->M Phase (Mitosis) Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Leads to

Caption: Mechanism of action of Podophyllotoxin.

Multidrug Resistance Mediated by P-glycoprotein (P-gp)

A primary mechanism of resistance to lignans and many other chemotherapeutic agents is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein. P-gp functions as an efflux pump, actively removing the drug from the cell, thereby reducing its intracellular concentration and cytotoxic effect.

pgp_resistance cluster_cell Cancer Cell Cell Membrane Cell Membrane Podophyllotoxin_ext Podophyllotoxin (Extracellular) Podophyllotoxin_int Podophyllotoxin (Intracellular) Podophyllotoxin_ext->Podophyllotoxin_int Passive Diffusion P_glycoprotein P-glycoprotein (P-gp) Efflux Pump Podophyllotoxin_int->P_glycoprotein Binds to Tubulin Tubulin Podophyllotoxin_int->Tubulin Inhibits Polymerization P_glycoprotein->Podophyllotoxin_ext Active Efflux (ATP-dependent) Low Intracellular Drug Concentration Low Intracellular Drug Concentration P_glycoprotein->Low Intracellular Drug Concentration Results in Reduced Cytotoxicity Reduced Cytotoxicity Low Intracellular Drug Concentration->Reduced Cytotoxicity Leads to

Caption: P-glycoprotein mediated drug resistance.

Overcoming Resistance: Experimental Workflow

The following workflow outlines a logical sequence of experiments to investigate and potentially overcome resistance to a lignan compound in your cell line.

experimental_workflow Start Decreased Cell Response Observed IC50_Determination Determine IC50 values in parental vs. suspected resistant cells Start->IC50_Determination Resistance_Confirmed Is Resistance Confirmed (Significant IC50 increase)? IC50_Determination->Resistance_Confirmed Investigate_Mechanism Investigate Resistance Mechanism Resistance_Confirmed->Investigate_Mechanism Yes Re-evaluate experiment\n(drug stability, cell health) Re-evaluate experiment (drug stability, cell health) Resistance_Confirmed->Re-evaluate experiment\n(drug stability, cell health) No Western_Blot Western Blot for P-gp, MRP1, Topo IIα Investigate_Mechanism->Western_Blot Efflux_Assay Efflux Pump Activity Assay (e.g., Rhodamine 123) Investigate_Mechanism->Efflux_Assay Analyze_Results Analyze Results Western_Blot->Analyze_Results Efflux_Assay->Analyze_Results Pgp_Overexpression P-gp/MRP1 Overexpression Analyze_Results->Pgp_Overexpression TopoII_Alteration Altered Topoisomerase II Analyze_Results->TopoII_Alteration Other_Mechanisms Other Mechanisms (e.g., altered apoptosis signaling) Analyze_Results->Other_Mechanisms Overcome_Resistance Attempt to Overcome Resistance Pgp_Overexpression->Overcome_Resistance TopoII_Alteration->Overcome_Resistance Pgp_Inhibitor Co-treatment with P-gp inhibitor (e.g., Verapamil) Overcome_Resistance->Pgp_Inhibitor Alternative_Drug Use alternative drug with different mechanism of action Overcome_Resistance->Alternative_Drug

Caption: Workflow to investigate and overcome drug resistance.

References

Technical Support Center: Troubleshooting Quercetin Interference in Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Mirandin B" did not yield information on a compound with that name known for assay interference. Therefore, this technical support guide uses Quercetin , a well-documented pan-assay interference compound (PAINS), as a representative example to illustrate common interference mechanisms and troubleshooting strategies. The principles and methods described here are broadly applicable to other potential interfering compounds.

This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with compound interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern?

A1: Assay interference occurs when a test compound affects the assay readout through a mechanism unrelated to the intended biological target, leading to false-positive or false-negative results.[1][2][3] These misleading results can lead to the wasteful expenditure of resources on compounds that are not genuinely active.[4][5]

Q2: How does Quercetin interfere with common assays?

A2: Quercetin is known to interfere with assays through multiple mechanisms:

  • Compound Aggregation: At certain concentrations, Quercetin can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition.[5][6][7]

  • Fluorescence Interference: Quercetin is intrinsically fluorescent, which can interfere with fluorescence-based assays by contributing to the background signal.[2][8]

  • Redox Activity: Quercetin can undergo redox cycling, generating reactive oxygen species that can disrupt assay components.

  • Protein Reactivity: Quercetin can covalently modify proteins, leading to non-specific inhibition.

Q3: My compound shows activity in my primary screen. How do I know if it's a genuine hit or an artifact caused by interference?

A3: It is crucial to perform counter-screens and orthogonal assays to validate initial hits.[2] A genuine hit will consistently show activity across different assay formats and technologies that are not susceptible to the same interference mechanisms.

Q4: I suspect my compound is aggregating. What is a simple way to test for this?

A4: A common and straightforward method is to include a non-ionic detergent, such as Triton X-100 (at a final concentration of 0.01-0.1%), in your assay buffer.[6] Detergents can disrupt compound aggregates, and a significant reduction in the compound's apparent activity in the presence of the detergent is a strong indicator of aggregation-based interference.

Troubleshooting Guides

Issue 1: Apparent inhibition in a biochemical enzyme assay.

Possible Cause: Compound aggregation leading to non-specific enzyme inhibition.

Troubleshooting Steps:

  • Detergent Counter-Screen: Rerun the assay with the addition of 0.01% (v/v) Triton X-100 to the assay buffer. A significant rightward shift in the IC50 value suggests aggregation.

  • Enzyme Concentration Dependence: Perform the inhibition assay at varying enzyme concentrations. The IC50 of an aggregating inhibitor will typically show a linear dependence on the enzyme concentration.[7]

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of compound aggregates at concentrations similar to those used in the assay.[6]

Issue 2: High background signal in a fluorescence-based assay.

Possible Cause: Intrinsic fluorescence of the test compound.

Troubleshooting Steps:

  • Spectral Scanning: Measure the excitation and emission spectra of the compound under the same buffer and wavelength conditions as the assay.

  • Pre-read Plate: Before adding the final assay reagent that generates the signal, read the plate with the compound alone to quantify its background fluorescence. This background can then be subtracted from the final signal.

  • Use a Red-Shifted Fluorophore: If the compound's fluorescence overlaps with your current probe, consider switching to a fluorophore with excitation and emission wavelengths outside the compound's fluorescence range.

Quantitative Data Summary

The following tables summarize data related to Quercetin's interference profile.

Table 1: Effect of Detergent on Quercetin IC50 in a Model Enzyme Assay (e.g., β-lactamase)

ConditionQuercetin IC50 (µM)Fold Shift
Standard Buffer5-
+ 0.01% Triton X-100> 100> 20

Table 2: Dynamic Light Scattering Analysis of Quercetin

Quercetin Concentration (µM)Average Particle Size (nm)Polydispersity Index (PDI)
1No aggregates detected-
101500.25
504500.18

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, follow the standard assay protocol.

  • In the second set, add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.

  • Add varying concentrations of the test compound (e.g., Quercetin) to both sets of reactions.

  • Initiate the enzymatic reaction and measure the activity.

  • Calculate and compare the IC50 values from both conditions. A significant increase in the IC50 in the presence of detergent indicates aggregation.[6]

Protocol 2: Intrinsic Compound Fluorescence Measurement

Objective: To determine if a compound interferes with a fluorescence-based assay readout.

Methodology:

  • Prepare a set of wells containing the assay buffer and the test compound at the screening concentration.

  • Include wells with buffer only as a negative control.

  • Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.

  • A significant signal from the compound-containing wells above the buffer-only control indicates intrinsic fluorescence.

Visualizations

AggregationInterference cluster_workflow Troubleshooting Aggregation-Based Interference Start Initial Hit from Primary Screen Detergent Run Detergent Counter-Screen (e.g., +0.01% Triton X-100) Start->Detergent IC50_Shift Significant IC50 Shift? Detergent->IC50_Shift Aggregator Likely Aggregator (False Positive) IC50_Shift->Aggregator Yes NonAggregator Aggregation Unlikely IC50_Shift->NonAggregator No Orthogonal Proceed to Orthogonal Assays NonAggregator->Orthogonal

Caption: Workflow for identifying aggregation-based assay interference.

FluorescenceInterference cluster_pathway Mechanism of Fluorescence Interference Compound Fluorescent Compound (e.g., Quercetin) CompoundEmission Compound Emission Compound->CompoundEmission Emits Light Excitation Excitation Light Excitation->Compound AssayFluorophore Assay Fluorophore Excitation->AssayFluorophore AssayEmission Assay Emission AssayFluorophore->AssayEmission Emits Light Detector Detector InflatedSignal Inflated Signal (False Positive) Detector->InflatedSignal CompoundEmission->Detector AssayEmission->Detector

Caption: How a fluorescent compound can lead to a false-positive signal.

References

Validation & Comparative

Mirandin B: A Comparative Analysis with Other Lignans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the classification, biological activities, and experimental evaluation of the dihydrobenzofuran neolignan, Mirandin B, in the context of other prominent lignan classes.

Introduction

Lignans are a diverse group of phenolic compounds found in a wide variety of plants. They are formed by the oxidative coupling of two or more phenylpropanoid units and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comparative overview of this compound, a dihydrobenzofuran neolignan, with other well-characterized lignans, offering a valuable resource for researchers and professionals in drug discovery and development.

This compound is a natural product isolated from the trunk wood of Nectandra miranda. Structurally, it belongs to the dihydrobenzofuran class of neolignans. While the isolation and structural elucidation of this compound were reported in 1977, to date, there is a notable lack of published quantitative data on its specific biological activities. This guide, therefore, aims to place this compound within the broader context of its chemical class and compare the known biological activities of dihydrobenzofuran neolignans with those of other major lignan classes for which extensive experimental data are available.

Comparative Biological Activities of Lignan Classes

To provide a framework for understanding the potential therapeutic value of this compound, this section compares the reported biological activities of its class, dihydrobenzofuran neolignans, with other significant lignan classes. The data presented below is a summary of in vitro studies and is intended to highlight the varying potencies and therapeutic potentials across these compound classes.

Data Presentation

Table 1: Comparative Cytotoxic Activity of Lignans against Cancer Cell Lines

Lignan ClassCompoundCancer Cell LineIC50 (µM)Reference
Dihydrobenzofuran Neolignans Unnamed Dimer of Caffeic Acid Methyl EsterLeukemia (HL-60)<10[1]
AristoligninLeukemia (HL-60)14.2 µg/mL[2]
Nectandrin ALeukemia (HL-60)16.9 µg/mL[2]
GalgravinLeukemia (HL-60)16.5 µg/mL[2]
Furofuran Lignans Sesamin---
Dibenzylbutane Lignans Secoisolariciresinol---
Dibenzocyclooctadiene Lignans Schisandrin B---

Note: Data for Sesamin, Secoisolariciresinol, and Schisandrin B are not included due to the lack of directly comparable IC50 values in the initial search. Further targeted searches would be required to populate these fields.

Table 2: Comparative Anti-inflammatory Activity of Lignans

Lignan ClassCompoundAssayIC50 (µM)Reference
Dihydrobenzofuran Neolignans Fluorinated Dihydrobenzofuran DerivativeIL-6 Inhibition1.2 - 9.04[3]
Fluorinated Dihydrobenzofuran DerivativeCCL2 Inhibition1.5 - 19.3[3]
Fluorinated Dihydrobenzofuran DerivativeNO Inhibition2.4 - 5.2[3]
Fluorinated Dihydrobenzofuran DerivativePGE2 Inhibition1.1 - 20.5[3]
Furofuran Lignans ----
Dibenzylbutane Lignans ----
Dibenzocyclooctadiene Lignans ----

Table 3: Comparative Antioxidant Activity of Lignans

Lignan ClassCompoundAssayED50 (µM)Reference
Dihydrobenzofuran Neolignans Lycocernuaside CDPPH Radical Scavenging8.6[4]
CedrusinDPPH Radical Scavenging13.7[4]
Furofuran Lignans ----
Dibenzylbutane Lignans ----
Dibenzocyclooctadiene Lignans ----

Table 4: Comparative Antiprotozoal Activity of Dihydrobenzofuran Neolignans

CompoundParasiteIC50 (µM)Reference
2,3-DihydrobenzofuranLeishmania amazonensis (promastigote)1.042[5]
2,3-DihydrobenzofuranLeishmania amazonensis (amastigote)1.43[5]
Synthetic Dihydrobenzofuran NeolignanTrypanosoma cruzi (amastigote, Y strain)3.26[6]
New Dihydrobenzofuran Neolignan from N. leucanthaTrypanosoma cruzi (amastigote)4.3[7]

Signaling Pathways Modulated by Lignans

Lignans exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes involved in cell survival and proliferation.

NF_kB_Pathway_Inhibition_by_Lignans Figure 1: Lignan-Mediated Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates NF_kB_IkB_Complex NF-κB-IκB Complex (Inactive) IKK_Complex->NF_kB_IkB_Complex Phosphorylates IκB IkB IκB NF_kB NF-κB (p50/p65) Phosphorylated_IkB Phosphorylated IκB Ubiquitination_Degradation Ubiquitination and Proteasomal Degradation Phosphorylated_IkB->Ubiquitination_Degradation Leads to Active_NF_kB Active NF-κB Ubiquitination_Degradation->Active_NF_kB Releases Nucleus Nucleus Active_NF_kB->Nucleus Translocates to Gene_Expression Target Gene Expression (Pro-inflammatory cytokines, chemokines, etc.) Nucleus->Gene_Expression Induces Lignans Lignans Lignans->IKK_Complex Inhibits MTT_Assay_Workflow Figure 2: Workflow of the MTT Cytotoxicity Assay Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with serial dilutions of lignan Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value Absorbance_Reading->IC50_Calculation

References

A Comparative Analysis of Novel Antihypertensive Agent "Mirandin B" and Established Antihypertensive Drug Classes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound designated "Mirandin B" with antihypertensive properties. Therefore, this guide has been constructed as a template to illustrate how a novel antihypertensive agent, provisionally named "Compound X," would be compared against well-established classes of antihypertensive drugs. The data presented for "Compound X" is hypothetical and serves as a placeholder to demonstrate the required comparative framework.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, comparative efficacy, and safety profiles of major antihypertensive drug classes, alongside a template for evaluating novel therapeutic candidates.

Mechanisms of Action: A Comparative Overview

Hypertension is managed by targeting various physiological pathways that regulate blood pressure.[1] The primary mechanisms involve reducing cardiac output, decreasing systemic vascular resistance, or both. Established antihypertensive drugs achieve this through several distinct mechanisms of action.

Table 1: Comparative Mechanisms of Action

Drug ClassPrimary Mechanism of ActionKey Molecular Targets
Compound X (Hypothetical) [Insert Proposed Mechanism][Insert Target Receptors/Enzymes]
ACE Inhibitors Inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation and reduced aldosterone secretion.[4]Angiotensin-Converting Enzyme (ACE)[3]
Angiotensin II Receptor Blockers (ARBs) Selectively block angiotensin II from binding to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland.[2] This results in vasodilation and reduced aldosterone production.Angiotensin II Type 1 (AT1) Receptor[2]
Calcium Channel Blockers (CCBs) Inhibit the influx of calcium ions into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac contractility and heart rate.[2][4][5]L-type Voltage-Gated Calcium Channels[2][4]
Thiazide Diuretics Inhibit the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and a subsequent decrease in blood volume.[2][4] They also have a modest vasodilatory effect.[2]Na+/Cl- Cotransporter[2]
Beta-Blockers Block the effects of catecholamines at β-adrenoceptors, primarily β1 receptors in the heart.[4] This reduces heart rate, myocardial contractility, and renin release.[3][4]β1-Adrenoceptors[4]

Comparative Efficacy and Safety Profile

The clinical utility of an antihypertensive agent is determined by its efficacy in lowering blood pressure and its associated side-effect profile. The following table provides a comparative summary of these parameters.

Table 2: Comparative Efficacy and Common Side Effects

Drug ClassAverage Systolic BP Reduction (monotherapy)Common Side Effects
Compound X (Hypothetical) [Insert Experimental Data][Insert Observed Side Effects]
ACE Inhibitors ~7 mm Hg[6]Dry cough, hyperkalemia, angioedema.[3]
Angiotensin II Receptor Blockers (ARBs) ~9 mm Hg[6]Dizziness, hyperkalemia. Generally better tolerated than ACE inhibitors with less cough.
Calcium Channel Blockers (CCBs) ~10 mm Hg[6]Peripheral edema, headache, flushing, palpitations.[3]
Thiazide Diuretics ~11 mm Hg[6]Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia.[3]
Beta-Blockers ~9 mm Hg[6]Bradycardia, fatigue, hypotension, bronchoconstriction.[3]

Experimental Protocols

To ensure a robust and objective comparison, standardized experimental protocols are essential. The following outlines key methodologies for evaluating a novel antihypertensive agent like "Compound X."

In Vitro Target Engagement and Selectivity

Objective: To determine the binding affinity and selectivity of Compound X for its proposed molecular target(s) compared to known ligands.

Methodology:

  • Receptor Binding Assays: Utilize radioligand binding assays or fluorescence-based assays with cell membranes or purified receptors expressing the target of interest (e.g., AT1 receptor for ARB comparison).

  • Enzyme Inhibition Assays: For enzyme targets like ACE, incubate the purified enzyme with its substrate and varying concentrations of Compound X. Measure the product formation to determine the IC50 value.

  • Selectivity Profiling: Screen Compound X against a panel of other receptors and enzymes to assess off-target binding and potential for side effects.

Ex Vivo Vascular Reactivity Studies

Objective: To assess the direct effect of Compound X on vascular tone in isolated blood vessels.

Methodology:

  • Tissue Preparation: Isolate aortic rings or mesenteric arteries from laboratory animals (e.g., spontaneously hypertensive rats).

  • Isometric Tension Recording: Mount the vascular rings in an organ bath containing physiological salt solution and measure changes in isometric tension using a force transducer.

  • Experimental Protocol:

    • Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine or angiotensin II).

    • Administer cumulative concentrations of Compound X to generate a concentration-response curve and determine its vasorelaxant potency (EC50).

    • Compare the vasorelaxant effects to those of known vasodilators like a CCB or an ARB.

In Vivo Blood Pressure Monitoring in Animal Models

Objective: To evaluate the antihypertensive efficacy and duration of action of Compound X in a relevant animal model of hypertension.

Methodology:

  • Animal Model: Use spontaneously hypertensive rats (SHR) or angiotensin II-infused normotensive rats.

  • Blood Pressure Measurement: Implant telemetric transmitters for continuous and conscious blood pressure monitoring to avoid stress-induced fluctuations.

  • Dosing Regimen: Administer single or repeated doses of Compound X via oral gavage or intravenous injection.

  • Data Analysis: Measure the change in mean arterial pressure, systolic blood pressure, and diastolic blood pressure from baseline over a 24-hour period or longer. Compare the magnitude and duration of the antihypertensive effect to a standard-of-care drug from a relevant class (e.g., lisinopril for an ACE inhibitor comparison).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by major antihypertensive drug classes and a typical experimental workflow for evaluating a novel agent.

cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction ACE ACE ACEInhibitor ACE Inhibitors ACEInhibitor->ACE ARB ARBs ARB->AT1R

Caption: Renin-Angiotensin System (RAS) Inhibition.

cluster_CCB Calcium Channel Blocker Mechanism Depolarization Cell Membrane Depolarization VGCC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction CCB Calcium Channel Blockers CCB->VGCC

Caption: Calcium Channel Blocker (CCB) Mechanism.

cluster_BetaBlocker Beta-Blocker Mechanism Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor (Heart) Norepinephrine->Beta1_Receptor cAMP ↑ cAMP Beta1_Receptor->cAMP PKA ↑ PKA cAMP->PKA HeartEffects ↑ Heart Rate ↑ Contractility PKA->HeartEffects BetaBlocker Beta-Blockers BetaBlocker->Beta1_Receptor

Caption: Beta-Blocker Mechanism of Action.

cluster_Workflow Experimental Workflow for Novel Antihypertensive Agent A In Vitro Screening (Target Engagement & Selectivity) B Ex Vivo Studies (Vascular Reactivity) A->B C In Vivo Efficacy Studies (Hypertensive Animal Models) B->C D Pharmacokinetics & Metabolism C->D E Preclinical Toxicology D->E F Clinical Trials (Phase I, II, III) E->F

Caption: Preclinical to Clinical Workflow.

References

Validating the Therapeutic Target of Mirandin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirandin B is a naturally occurring neolignan isolated from the trunk wood of Nectandra miranda. As a member of the lignan family of compounds, which are known for a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, this compound presents itself as a molecule of significant therapeutic interest. While direct and conclusive evidence identifying a specific therapeutic target for this compound is limited in publicly available literature, this guide synthesizes the existing data on structurally related neolignans from the Nectandra genus to build a strong case for its likely therapeutic targets and mechanisms of action. This comparative analysis aims to provide a foundational resource for researchers seeking to validate and explore the therapeutic potential of this compound.

Comparative Analysis of Biological Activity

The primary biological activities reported for neolignans isolated from Nectandra species are cytotoxicity against cancer cell lines and anti-inflammatory effects. The data presented below is collated from various studies on these related compounds and serves as a predictive baseline for the potential efficacy of this compound.

Cytotoxic Activity of Nectandra Neolignans Against Cancer Cell Lines

Neolignans from the Nectandra genus have demonstrated notable cytotoxic effects across a range of human cancer cell lines, with a particularly pronounced activity against melanoma and leukemia. The mechanism of action is often attributed to the induction of apoptosis.

Compound NameCancer Cell LineIC50 (µM)Reference
Dehydrodieugenol BSKMEL-29 (Melanoma)~13.5[1]
Methyldehydrodieugenol BSKMEL-29 (Melanoma)~126[1]
AristoligninHL-60 (Leukemia)14.2 µg/mL[2]
Nectandrin AHL-60 (Leukemia)16.9 µg/mL[2]
GalgravinHL-60 (Leukemia)16.5 µg/mL[2]
This compound Data Not Available Data Not Available -
Anti-Inflammatory Activity of Related Lignans

Several studies on lignans with a 2-arylbenzofuran structure, similar to this compound, have suggested that they may act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Compound ClassProposed TargetEffectReference
2-ArylbenzofuransCOX-2Enzymatic Inhibition[3]
This compound COX-2 (Inferred) Potential for Inhibition -

Inferred Therapeutic Targets and Signaling Pathways

Based on the comparative data, two primary therapeutic avenues for this compound can be proposed: oncology and anti-inflammatory applications.

Therapeutic Target in Oncology: Induction of Apoptosis

The cytotoxic data for related neolignans strongly suggests that this compound may target key regulators of apoptosis in cancer cells. A plausible mechanism is the disruption of mitochondrial integrity, leading to the activation of the intrinsic apoptotic pathway.

G cluster_cell Cancer Cell Mirandin_B This compound Mitochondrion Mitochondrion Mirandin_B->Mitochondrion Induces stress Bcl2 Bcl-2 (Anti-apoptotic) Mirandin_B->Bcl2 Inhibits? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic pathway targeted by this compound.

Therapeutic Target in Inflammation: COX-2 Inhibition

The structural similarity of this compound to other 2-arylbenzofurans that inhibit COX-2 suggests a potential anti-inflammatory mechanism of action. By inhibiting COX-2, this compound could reduce the synthesis of prostaglandins, which are key mediators of inflammation.

G cluster_inflammation Inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Leads to release of COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mirandin_B This compound Mirandin_B->COX2 Inhibits

Caption: Inferred COX-2 inhibitory pathway of this compound.

Experimental Protocols

To validate the inferred therapeutic targets of this compound, the following experimental protocols are recommended.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., SKMEL-29, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing the COX-2 enzyme.

  • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells of a 96-well plate.

  • Add the reaction buffer to the wells and incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin formation.

  • Stop the reaction and measure the product (e.g., PGG2) according to the assay kit instructions, typically via colorimetric or fluorometric detection.

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

General Experimental Workflow for Target Validation

The following workflow provides a logical progression for validating a novel therapeutic target.

G cluster_workflow Therapeutic Target Validation Workflow A High-Throughput Screening (e.g., Cell Viability Assays) B Hit Compound Identification (this compound) A->B C In Vitro Target Identification (e.g., Proteomics, Kinase Profiling) B->C D In Vitro Target Validation (Enzyme Inhibition, Binding Assays) C->D E Cell-Based Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In Vivo Efficacy Studies (Animal Models of Cancer/Inflammation) E->F G Toxicology and Safety Assessment F->G

Caption: A generalized workflow for therapeutic target validation.

Conclusion

While direct experimental data on the therapeutic target of this compound is still emerging, a comparative analysis of related neolignans from the Nectandra genus provides strong inferential evidence for its potential as an anticancer and anti-inflammatory agent. The most probable therapeutic targets are key regulators of apoptosis and the COX-2 enzyme. The experimental protocols and workflow outlined in this guide offer a clear path for researchers to systematically validate these hypotheses and unlock the full therapeutic potential of this compound. Further investigation into this promising natural product is highly warranted.

References

Tozorakimab (formerly Mirandin B): A Comparative Analysis of Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Tozorakimab, a human monoclonal antibody targeting interleukin-33 (IL-33), in various assays. The following sections detail available cross-reactivity data, outline relevant experimental protocols, and illustrate the targeted signaling pathway. This information is intended to assist researchers and drug development professionals in evaluating the specificity and potential off-target effects of this therapeutic candidate.

Executive Summary

Tozorakimab is a high-affinity human IgG1 monoclonal antibody that neutralizes IL-33, a cytokine implicated in inflammatory and autoimmune diseases. Preclinical studies have demonstrated its high specificity for human and cynomolgus monkey IL-33, with no significant cross-reactivity to other closely related human IL-1 family members. While comprehensive tissue cross-reactivity data from studies on a full panel of human tissues are not publicly available, standard industry practices for such assessments are well-established and are described herein.

Cross-Reactivity and Specificity Data

Tozorakimab has been engineered for high specificity to its target, IL-33. The available data on its binding affinity and cross-reactivity with other proteins are summarized below.

Target/Cross-ReactantAssay TypeResultSpeciesReference
Human IL-33 (reduced form) Kinetic Exclusion Assay (KinExA)KD = 30 fMHuman[1]
Human IL-1 alpha Not SpecifiedNo binding observedHuman[1]
Human IL-1 beta Not SpecifiedNo binding observedHuman[1]
Cynomolgus Monkey IL-33 Biochemical Epitope Competition & HUVEC IL-8 Release AssayCross-reactivity confirmedCynomolgus Monkey[1]
Rodent IL-33 Not SpecifiedNo binding observedRodent (Mouse, Rat)[2]

Note: The femtomolar binding affinity (KD) for human IL-33 indicates a very strong and specific interaction. The lack of binding to IL-1 alpha and IL-1 beta, which are members of the same cytokine family, further underscores the specificity of Tozorakimab. The cross-reactivity with cynomolgus monkey IL-33 is a critical piece of information for the selection of relevant animal models for preclinical safety and efficacy studies.

Experimental Protocols

Detailed protocols for the specific cross-reactivity assays performed on Tozorakimab are proprietary. However, this section provides detailed methodologies for the key types of experiments typically cited in the assessment of monoclonal antibody specificity and cross-reactivity.

Kinetic Exclusion Assay (KinExA) for Binding Affinity

The KinExA method is used to measure binding affinities in solution.

Objective: To determine the equilibrium dissociation constant (KD) of an antibody to its target antigen.

Principle: The assay measures the concentration of free antibody in a mixture of antibody and antigen that has reached equilibrium. This is achieved by briefly exposing the mixture to a solid phase coated with the antigen. The amount of antibody that binds to the solid phase is proportional to the concentration of free antibody in the solution.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the monoclonal antibody (e.g., Tozorakimab) and the target antigen (e.g., recombinant human IL-33) in a suitable buffer.

    • Prepare a series of dilutions of the antigen.

  • Equilibration:

    • Mix a fixed, low concentration of the antibody with each dilution of the antigen.

    • Incubate the mixtures for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement of Free Antibody:

    • Briefly pass the equilibrated samples over a solid phase (e.g., beads) coated with the antigen.

    • The free antibody in the sample will bind to the antigen-coated solid phase.

  • Detection:

    • Wash the solid phase to remove unbound components.

    • Add a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Measure the fluorescence signal, which is proportional to the amount of free primary antibody.

  • Data Analysis:

    • Plot the fluorescence signal against the antigen concentration.

    • Fit the data to a 1:1 binding model to determine the KD value.

Competition (Epitope Binning) Assay

Competition assays are used to determine if different antibodies bind to the same or overlapping epitopes on an antigen.

Objective: To characterize the binding epitope of a monoclonal antibody relative to other antibodies.

Principle: A labeled primary antibody and an unlabeled competitor antibody are allowed to bind to a target antigen. A reduction in the signal from the labeled antibody in the presence of the competitor antibody indicates that they bind to the same or overlapping epitopes.

Generalized Protocol:

  • Antigen Immobilization:

    • Coat a microplate with the target antigen (e.g., IL-33).

  • Competition:

    • Add the unlabeled competitor antibody at various concentrations to the wells.

    • Add a fixed concentration of the labeled primary antibody (e.g., biotinylated Tozorakimab).

    • Incubate to allow binding.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add a detection reagent (e.g., streptavidin-HRP for a biotinylated primary antibody).

    • Add a substrate and measure the signal.

  • Data Analysis:

    • A decrease in signal in the presence of the competitor antibody indicates competition for the same epitope.

Human Umbilical Vein Endothelial Cells (HUVEC) IL-8 Release Assay

This is a cell-based functional assay to assess the biological activity of a substance.

Objective: To determine if an antibody can block the biological effect of its target, in this case, IL-33-induced IL-8 secretion from HUVECs.

Principle: IL-33 is known to stimulate HUVECs to produce and release the chemokine IL-8. An effective neutralizing antibody against IL-33 will inhibit this process.

Generalized Protocol:

  • Cell Culture:

    • Culture HUVECs in appropriate media until they reach the desired confluence.

  • Stimulation and Inhibition:

    • Pre-incubate the HUVECs with varying concentrations of the antibody (e.g., Tozorakimab) or a control antibody.

    • Add a fixed concentration of IL-33 to stimulate the cells.

    • Incubate for a set period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • IL-8 Quantification:

    • Measure the concentration of IL-8 in the supernatant using a specific ELISA kit.

  • Data Analysis:

    • Plot the IL-8 concentration against the antibody concentration to determine the inhibitory effect of the antibody.

Tissue Cross-Reactivity (TCR) Study

TCR studies are a regulatory requirement for the preclinical safety assessment of therapeutic antibodies.

Objective: To identify potential on-target and off-target binding of a therapeutic antibody in a comprehensive panel of human tissues.[3]

Principle: Immunohistochemistry (IHC) is used to visualize the binding of the antibody to cryosections of a wide range of normal human tissues.

Generalized Protocol (as per FDA guidelines): [3]

  • Tissue Panel:

    • A comprehensive panel of 32-38 normal human tissues from at least three unrelated donors is used.[4] Tissues are quick-frozen to preserve antigen integrity.[3]

  • Antibody Labeling:

    • The therapeutic antibody (e.g., Tozorakimab) is labeled with a detection molecule (e.g., biotin or a fluorophore).

  • Immunohistochemical Staining:

    • Cryosections of the human tissues are prepared.

    • The sections are incubated with the labeled therapeutic antibody at multiple concentrations.

    • A sensitive detection system is used to visualize the binding of the antibody.

  • Interpretation:

    • A pathologist evaluates the staining pattern and intensity in each tissue.

    • Binding is characterized as specific (on-target or off-target) or non-specific.

    • The results are used to identify potential safety concerns before first-in-human studies.

Signaling Pathway and Experimental Workflow Diagrams

To aid in the understanding of Tozorakimab's mechanism of action and the experimental approaches to assess its specificity, the following diagrams are provided.

IL-33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-33 IL-33 ST2 ST2 IL-33->ST2 RAGE RAGE IL-33->RAGE Oxidized IL-33 Tozorakimab Tozorakimab Tozorakimab->IL-33 Inhibition IL1RAcP IL-1RAcP ST2->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 EGFR EGFR RAGE->EGFR MAPK MAPK (p38, JNK, ERK) EGFR->MAPK IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->MAPK NF-kB NF-kB TRAF6->NF-kB Inflammation Inflammatory Response MAPK->Inflammation NF-kB->Inflammation

Caption: IL-33 signaling pathway and the inhibitory action of Tozorakimab.

TCR_Workflow start Start tissue_prep Prepare Cryosections of Human Tissues start->tissue_prep ab_label Label Tozorakimab with Biotin start->ab_label incubation Incubate Sections with Labeled Tozorakimab tissue_prep->incubation ab_label->incubation wash Wash to Remove Unbound Antibody incubation->wash detection Add Streptavidin-HRP and Substrate wash->detection imaging Image Acquisition detection->imaging analysis Pathologist Evaluation of Staining imaging->analysis end End analysis->end

Caption: Generalized workflow for a Tissue Cross-Reactivity (TCR) study.

References

Mirandin B efficacy in different disease models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Mirandin B" did not yield any specific information about a drug, compound, or therapeutic agent with this name. It is possible that the name is misspelled, refers to a very new or niche substance not yet widely documented in scientific literature, or is a hypothetical compound.

The search results included references to unrelated subjects such as:

  • Miranda Rights: Legal rights for individuals in custody.

  • miRanda: A bioinformatics algorithm used for miRNA target prediction.

  • Mirabegron: A medication used to treat overactive bladder.

Without specific information on "this compound," it is not possible to provide a comparison guide on its efficacy in different disease models, detail experimental protocols, or create the requested visualizations.

To proceed, please verify the correct spelling and provide any additional context or alternative names for the compound of interest. This will enable a more targeted and effective search for the requested information.

Comparative Analysis of Mirandin B Analogs: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of lignans, a comprehensive comparative analysis of Mirandin B and its analogs is currently hampered by a lack of publicly available research. While the parent compound, this compound, has been identified as a lignan isolated from Nectandra miranda, dedicated studies on the synthesis, biological evaluation, and direct comparison of its structural analogs are not present in the existing scientific literature.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies that would be required. It also presents general information on the biological activities of lignans as a class, which can serve as a contextual basis for future research into this compound and its potential derivatives.

Physicochemical Properties of this compound

A foundational aspect of any comparative analysis is the characterization of the lead compound. The known properties of this compound are summarized below.

PropertyValue
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.44 g/mol
Class Lignan
Source Nectandra miranda

Hypothetical Framework for Comparative Analysis of this compound Analogs

To conduct a thorough comparative analysis of this compound analogs, a systematic approach involving synthesis, in vitro and in vivo evaluation, and mechanistic studies would be necessary. Below is a proposed workflow for such an investigation.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo Studies cluster_3 Mechanistic Studies A This compound B Analog Design & Synthesis A->B C Structural Elucidation (NMR, MS) B->C D Antioxidant Assays (DPPH, ABTS) C->D E Anti-inflammatory Assays (NO, Cytokine Inhibition) C->E F Anticancer Assays (MTT, Apoptosis) C->F G Comparative IC50/EC50 Determination D->G E->G F->G H Animal Model Selection G->H I Pharmacokinetic & Toxicological Profiling H->I J Efficacy Studies H->J K Signaling Pathway Analysis (Western Blot, PCR) J->K L Target Identification K->L

Figure 1. Proposed experimental workflow for the comparative analysis of this compound analogs.

General Biological Activities of Lignans

Lignans, as a broad class of polyphenolic compounds, are known to exhibit a wide range of biological activities. These activities provide a basis for speculating on the potential therapeutic applications of this compound and its future analogs.

Antioxidant Activity

Many lignans are potent antioxidants. Their ability to scavenge free radicals is a key mechanism underlying their protective effects against various diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of the test compounds (this compound and its analogs) in methanol.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Lignans have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture:

    • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • NO Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Determine the IC₅₀ value for NO inhibition.

Anticancer Activity

Several lignans have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with different concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Data Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.

Potential Signaling Pathways

The biological effects of lignans are often mediated through their interaction with various cellular signaling pathways. Future research on this compound analogs would likely investigate their impact on pathways implicated in inflammation and cancer.

G cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces NO NO iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces MirandinB_Analog This compound Analog MirandinB_Analog->NFkB inhibits

Figure 2. Potential inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion

While a detailed comparative analysis of this compound analogs is not yet possible due to the absence of specific research, this guide provides a roadmap for future investigations. The general biological activities and established experimental protocols for the broader class of lignans offer a solid foundation for exploring the therapeutic potential of this compound and its derivatives. Further research is crucial to synthesize and evaluate this compound analogs to unlock their potential in drug discovery and development.

Comparative Bioactivity of Nepenthes miranda Flower Extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Analysis of the Bioactivity of Nepenthes miranda Extracts

A comparative guide for researchers and drug development professionals.

The following guide provides an independent validation of the bioactivity of various extracts from Nepenthes miranda. While the initial topic of interest was "Mirandin B," publicly available scientific literature does not detail a specific compound with this name. Instead, research focuses on the diverse biological activities of extracts derived from the Nepenthes miranda plant. This guide objectively compares the performance of different solvent extracts of N. miranda and provides supporting experimental data to inform future research and development.

The bioactivity of a plant extract is significantly influenced by the solvent used for extraction, which determines the profile of phytochemicals isolated. The following tables summarize the quantitative data from studies on Nepenthes miranda flower extracts, comparing the efficacy of water, methanol, ethanol, and acetone extracts across several key bioassays.

Table 1: Phytochemical Content and Antioxidant Activity

Extract SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QUE/g)DPPH IC50 (µg/mL)
Ethanol18.2[1][2]68.9[2]66.9[1][2]
MethanolNot ReportedNot ReportedNot Reported
AcetoneNot ReportedNot ReportedNot Reported
Water8.6[1]Not ReportedNot Reported

Table 2: Enzyme Inhibition and Cytotoxicity

Extract SolventDihydroorotase Inhibition IC50 (µg/mL)Elastase Inhibition IC50 (µg/mL)Hyaluronidase Inhibition IC50 (µg/mL)A431 Cell Cytotoxicity IC50 (µg/mL)
Ethanol25.11[1][2]1.77[1]7.33[1]90.61[2]
MethanolSignificant, dose-dependent inhibition[1]17.06[1]8.58[1]Not Reported
AcetoneMild to negligible inhibition[1]77.94[1]41.97[1]Not Reported
WaterMild to negligible inhibition[1]20.59[1]49.28[1]Not Reported

Table 3: Antibacterial Activity (Inhibition Zone in mm)

Extract SolventEscherichia coliStaphylococcus aureus
Ethanol29[1]27[1]
MethanolNot ReportedNot Reported
AcetoneMinimal inhibition[1]Minimal inhibition[1]
WaterNo detectable activity[1]No detectable activity[1]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. The following are protocols for the key experiments cited in the comparison of Nepenthes miranda extracts.

Total Phenolic Content (TPC) Assay

The TPC of the extracts was determined using a modified Folin-Ciocalteu method.[1] Gallic acid was used as a standard, and the results were expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

DPPH Radical Scavenging Activity Assay

The antioxidant activity was evaluated by measuring the extract's ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The concentration of the extract required to inhibit 50% of the DPPH radical (IC50) was calculated to quantify the antioxidant capacity.

Enzyme Inhibition Assays
  • Dihydroorotase Inhibition: The inhibitory activity against human dihydroorotase was assessed to understand the potential anticancer mechanism.[1] The IC50 value was determined by measuring the reduction in enzyme activity at various extract concentrations.

  • Elastase and Hyaluronidase Inhibition: The anti-skin aging potential was evaluated by measuring the inhibition of elastase and hyaluronidase.[1] Myricetin and epigallocatechin gallate (EGCG) were used as positive controls for the hyaluronidase and elastase assays, respectively. IC50 values were calculated based on the dose-dependent inhibition of enzyme activity.

Cytotoxicity Assay against A431 Cells

The cytotoxic effects of the extracts were evaluated against the A431 human epidermoid carcinoma cell line.[2] The IC50 value, the concentration required to inhibit 50% of cell growth, was determined to quantify the cytotoxic potency. Further investigations included assays for apoptosis, cell migration, colony formation, and DNA damage (comet assay).[2]

Antibacterial Agar Well Diffusion Assay

The antibacterial properties were determined using the agar well diffusion method against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[1] The diameter of the inhibition zone around the well containing the extract was measured to assess the antibacterial activity.

Visualizing the Science: Workflows and Pathways

To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_extraction Plant Material Processing and Extraction cluster_solvents Extraction Solvents cluster_bioassays Bioactivity Screening N_miranda_flowers Nepenthes miranda Flowers Drying_Pulverizing Drying and Pulverizing N_miranda_flowers->Drying_Pulverizing Solvent_Extraction Solvent Extraction Drying_Pulverizing->Solvent_Extraction Ethanol Ethanol Methanol Methanol Acetone Acetone Water Water Antioxidant Antioxidant Assays (DPPH, TPC) Ethanol->Antioxidant Anti_Skin_Aging Anti-Skin Aging Assays (Elastase, Hyaluronidase) Ethanol->Anti_Skin_Aging Cytotoxicity Cytotoxicity Assay (A431 cells) Ethanol->Cytotoxicity Antibacterial Antibacterial Assay (E. coli, S. aureus) Ethanol->Antibacterial Enzyme_Inhibition Dihydroorotase Inhibition Assay Ethanol->Enzyme_Inhibition Methanol->Anti_Skin_Aging Acetone->Anti_Skin_Aging Water->Antioxidant Water->Anti_Skin_Aging

Caption: Experimental workflow for comparing the bioactivity of different N. miranda extracts.

G N_miranda_ethanol_extract N. miranda Ethanol Extract Dihydroorotase Dihydroorotase N_miranda_ethanol_extract->Dihydroorotase Inhibition Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Dihydroorotase->Pyrimidine_Biosynthesis Catalyzes Cancer_Cell_Proliferation Cancer Cell Proliferation Pyrimidine_Biosynthesis->Cancer_Cell_Proliferation Required for

Caption: Proposed mechanism of anticancer activity via dihydroorotase inhibition.

References

head-to-head comparison of Mirandin B and Mirandin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no identifiable compounds or therapeutic agents designated as "Mirandin B" or "Mirandin A." Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any relevant results for substances with these names.

It is possible that "Mirandin A" and "this compound" are internal project names for compounds not yet disclosed in public-facing research, hypothetical molecules, or a misinterpretation of other named substances. Without any primary data, a head-to-head comparison of their biological activities, supporting experimental data, and associated signaling pathways is not feasible.

To facilitate a meaningful comparison, further identifying information is necessary, such as:

  • Chemical Abstracts Service (CAS) numbers

  • Chemical structures or formulas

  • Alternative nomenclature or synonyms

  • The therapeutic area or biological context of interest

Should this information become available, a comprehensive comparison guide could be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization of relevant biological pathways.

Mirandin B: An Obscure Natural Product with Undetermined Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Mirandin B, a lignan natural product isolated from the trunk wood of the plant Nectandra miranda, remains a molecule of unknown biological significance due to a significant lack of published scientific research. Despite its identification and chemical characterization, including its molecular formula (C22H26O6) and CAS number (62163-24-0), a comprehensive literature review reveals no specific studies detailing its biological effects, mechanism of action, or any comparative data against other compounds.

Chemical suppliers list this compound and suggest its potential use in studying cardiovascular conditions, but these claims are not substantiated by any publicly available experimental data. This absence of primary research makes it impossible to provide a detailed comparison guide, quantitative performance data, or diagrams of its signaling pathways as requested.

The Broader Context: Lignans from Nectandra and Their Potential

While information on this compound is sparse, research on the genus Nectandra and the broader class of compounds known as lignans offers some context for its potential, though not directly attributable, bioactivities.

Lignans are a class of polyphenolic compounds found in plants, and various studies have highlighted their diverse pharmacological properties. Research on other lignans isolated from Nectandra species has revealed several promising biological activities:

  • Trypanocidal Activity: Some tetrahydrofuran lignans from Nectandra megapotamica have demonstrated activity against Trypanosoma cruzi, the parasite that causes Chagas disease. For instance, one of the isolated lignans showed an IC50 value of 2.2 µM.

  • Antioxidant Properties: Flavonol glycosides from Nectandra grandiflora have been shown to possess antioxidant activity.

  • Anti-inflammatory Effects: Flavonoids from Nectandra amazonum have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing IC50 values in the micromolar range for COX-1 inhibition.

Furthermore, the broader class of lignans is associated with a range of health benefits, including potential cardiovascular disease risk reduction. Lignans are known to have anti-inflammatory and estrogen-like effects, which may contribute to their cardioprotective properties.

The Unexplored Potential of this compound

The lack of specific research on this compound presents a clear gap in the scientific literature. While its chemical structure as a tetrahydrofuran lignan places it in a class of compounds with known biological activities, its own pharmacological profile remains to be determined. Without dedicated studies to elucidate its effects and mechanism of action, any discussion of its performance or comparison to other compounds would be purely speculative.

Future research is needed to isolate or synthesize sufficient quantities of this compound for biological screening. Such studies would be essential to uncover any potential therapeutic applications and to understand its role, if any, in the ethnobotanical uses of Nectandra miranda.

A Comparative Meta-Analysis of Mirandin B and Other Lignans: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available research findings on Mirandin B, a naturally occurring lignan, and compares its performance with other related compounds. Due to the limited specific research on this compound, this guide broadens its scope to include the wider class of lignans, offering a comparative framework based on available experimental data. Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant interest for their potential therapeutic applications, including antioxidant, antimicrobial, and antihypertensive properties.

Overview of this compound

Comparative Analysis of Lignan Bioactivity

To provide a useful comparison, this section summarizes quantitative data on the biological activities of various lignans, offering a benchmark against which future studies on this compound can be evaluated.

Table 1: Comparative Antimicrobial Activity of Various Lignans
Lignan/CompoundTarget MicroorganismActivity Metric (MIC/IC50)Source
Dihydroguaiaretic acidStaphylococcus aureus (MRSA)MIC: 50 µg/mL[1]
Dihydroguaiaretic acidMycobacterium tuberculosis (MDR)MIC: 12.5-50 µg/mL[1]
4-epi-larreatricinEnterobacter cloacaeMIC: 12.5 µg/mL[1]
4-epi-larreatricinMycobacterium tuberculosis (MDR)MIC: 25 µg/mL[1]
3'-Demethoxy-6-O-demethylisoguaiacinStaphylococcus aureusMIC: 25 µg/mL[1]
3'-Demethoxy-6-O-demethylisoguaiacinEnterococcus faecalisMIC: 12.5 µg/mL[1]
3'-Demethoxy-6-O-demethylisoguaiacinEscherichia coliMIC: 50 µg/mL[1]
3'-Demethoxy-6-O-demethylisoguaiacinMycobacterium tuberculosis (MDR)MIC: 12.5 µg/mL[1]
Arylbenzylfuran 11Staphylococcus aureusMIC: 4 µg/mL[2]
Arylbenzylfuran 11Staphylococcus epidermidisMIC: 4 µg/mL[2]
Bamboo kraft ligninStaphylococcus aureusMIC: 1 mg/mL[3]
Acetone extract of Parmotrema praesorediosumStaphylococcus aureusIC50: 201 µg/mL[4]
Acetone extract of Parmotrema praesorediosumCandida albicansIC50: 430 µg/mL[4]
Acetone extract of Parmotrema praesorediosumCandida parapsilosisIC50: 480 µg/mL[4]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data is compiled from various in vitro studies.

Table 2: Comparative Antihypertensive Effects of Lignans and Lignan-Rich Extracts
Lignan/ExtractAnimal ModelDoseEffect on Blood PressureSource
PhillygeninSpontaneously Hypertensive Rats2.5–10 mg/kgSignificant reduction in systolic and diastolic pressure[5]
Flax Lignan Concentrate2K1C Hypertensive Rats400 and 800 mg/kgSignificantly decreased systolic, diastolic, and mean arterial blood pressures
Flaxseed Lignan (SDG)L-NAME-Induced Hypertensive RatsNot specifiedNo significant effect on hypertension[6]
Tiliroside (a flavonoid often studied alongside lignans)DOCA-Salt Hypertensive Rats1, 5, or 10 mg/kgDose-dependent long-lasting decrease in blood pressure
Anogeissus leiocarpa aqueous extractL-NAME-Induced Hypertensive Rats50 mg/kg/daySignificant decrease in systolic blood pressure[7]

2K1C: Two-Kidney-One-Clip; L-NAME: Nω-nitro-L-arginine methyl ester; DOCA: Deoxycorticosterone acetate; SDG: Secoisolariciresinol diglucoside. Data is from in vivo animal studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to assess the biological activities of lignans.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

    • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[8]

  • Agar Well Diffusion Method: This is a common qualitative or semi-quantitative assay.[9]

    • An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

    • Wells of a specific diameter are punched into the agar.

    • A known concentration of the test compound is added to each well.

    • The plate is incubated, allowing the compound to diffuse into the agar.

    • The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[9]

In Vitro Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of natural compounds.[10][11][12]

  • A solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a characteristic deep purple color.

  • The test compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant compound. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13]

In Vivo Antihypertensive Activity Model
  • Spontaneously Hypertensive Rat (SHR) Model: This is a genetic model of hypertension commonly used to screen for antihypertensive compounds.[14]

    • SHRs are administered the test compound (e.g., Phillygenin) orally at different doses for a specified period.

    • Blood pressure (systolic and diastolic) is monitored regularly using non-invasive methods (e.g., tail-cuff method) or invasive methods (e.g., arterial catheter).

    • A control group of SHRs receives a vehicle.

    • The reduction in blood pressure in the treated group compared to the control group indicates the antihypertensive effect of the compound.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the research. The following diagrams are generated using Graphviz (DOT language).

lignan_classification Lignans Lignans Classical_Lignans Classical Lignans Lignans->Classical_Lignans Neolignans Neolignans Lignans->Neolignans Norlignans Nor-Lignans Lignans->Norlignans Furofurans Furofurans Classical_Lignans->Furofurans Dibenzylbutanes Dibenzylbutanes Classical_Lignans->Dibenzylbutanes Dibenzocyclooctadienes Dibenzocyclooctadienes Classical_Lignans->Dibenzocyclooctadienes Bicyclic Bicyclic Neolignans->Bicyclic Arylbenzofurans Arylbenzofurans Neolignans->Arylbenzofurans

Classification of Lignans

antioxidant_pathway Lignan Lignan Keap1 Keap1 Lignan->Keap1 Inhibition ROS Reactive Oxygen Species ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Hypothetical Antioxidant Signaling Pathway of Lignans

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Natural_Product_Library Natural Product Library (e.g., Lignans) Antimicrobial_Assay Antimicrobial Assays (MIC, Diffusion) Natural_Product_Library->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Natural_Product_Library->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT) Natural_Product_Library->Cytotoxicity_Assay Hit_Compounds Identification of 'Hit' Compounds Antimicrobial_Assay->Hit_Compounds Antioxidant_Assay->Hit_Compounds Cytotoxicity_Assay->Hit_Compounds Animal_Model Disease Animal Model (e.g., Hypertensive Rats) Hit_Compounds->Animal_Model Lead Compound Selection Treatment Treatment with 'Hit' Compound Animal_Model->Treatment Data_Collection Data Collection (e.g., Blood Pressure) Treatment->Data_Collection Efficacy_Evaluation Efficacy Evaluation Data_Collection->Efficacy_Evaluation

General Workflow for Bioactivity Screening

Conclusion

While direct research on this compound is limited, its classification as a lignan places it within a class of natural products with demonstrated potential in various therapeutic areas. The provided data on other lignans offers a valuable comparative context for future investigations into this compound's specific biological activities. Further research is warranted to elucidate the precise mechanisms of action and therapeutic efficacy of this compound and other promising lignans. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

Safety Operating Guide

Navigating the Disposal of Mirandin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Mirandin B, a lignan compound used in scientific research. Due to the limited availability of specific disposal data for this compound, this document outlines a conservative approach based on established best practices for handling chemicals with unknown or incompletely characterized hazards.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and adherence to safe handling practices.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust or aerosols.

This compound Disposal: A Step-by-Step Operational Plan

In the absence of a specific, validated disposal protocol for this compound from the manufacturer, the following procedure for managing it as a chemical of unknown toxicity should be followed. This approach prioritizes safety and regulatory compliance.

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : Given the lack of comprehensive toxicity and ecotoxicity data, this compound waste must be treated as hazardous chemical waste.[1][2]

  • Segregate Waste Streams :

    • Solid Waste : Collect un-used or expired solid this compound, as well as contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • Liquid Waste : If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a separate, compatible, and labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[4]

Step 2: Waste Container Management
  • Select Appropriate Containers : Use containers that are compatible with the chemical nature of this compound and any solvents used. Plastic containers are often preferred for their durability.[1]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Caution: Chemical of Unknown Toxicity"), and the accumulation start date.[5][6]

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[1][4]

Step 3: Storage Prior to Disposal
  • Designated Storage Area : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment : It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of potential spills.

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of this compound waste through standard trash or down the drain.[1][2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5][7][8]

  • Provide Documentation : Be prepared to provide all available information about the waste, including the chemical name and any known solvents, to the disposal personnel.

Quantitative Data Summary

ParameterValue for this compoundSignificance for Disposal
RCRA Hazardous Waste Codes Not DeterminedNecessary for proper waste manifest and disposal facility acceptance.
Aquatic Toxicity Data Not AvailableDetermines the potential for environmental harm if improperly disposed of.
Biodegradability Data Not AvailableIndicates the persistence of the compound in the environment.
Flash Point Data Not AvailableImportant for assessing the flammability hazard of liquid waste.
pH of Aqueous Solution Data Not AvailableDetermines if the waste is considered corrosive.

Given the absence of this data, treating this compound as a hazardous chemical of unknown toxicity is the only safe and compliant disposal pathway.

Experimental Protocols

As specific disposal protocols for this compound are not available, no experimental protocols for its disposal can be cited. The recommended procedure is based on general chemical waste management guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process based on the precautionary principle for handling chemicals with unknown hazards.

MirandinB_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards sds_info Specific Disposal Info Available? assess_hazards->sds_info follow_sds Follow Specific SDS Protocol sds_info->follow_sds Yes treat_as_unknown Treat as Chemical of Unknown Toxicity sds_info->treat_as_unknown No/Data Not Available disposal Professional Disposal follow_sds->disposal segregate Segregate Waste (Solid vs. Liquid) treat_as_unknown->segregate label_container Label Container Correctly 'Hazardous Waste - this compound' segregate->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs contact_ehs->disposal

References

Handling Mirandin B: A Precautionary Approach to Safety

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers

Due to the limited availability of specific toxicological data for Mirandin B, a precautionary approach is essential to ensure the safety of all laboratory personnel. This guide provides a comprehensive overview of recommended personal protective equipment (PPE), safe handling protocols, and disposal procedures based on established best practices for working with compounds of unknown toxicity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This guidance is based on the precautionary principle to minimize exposure through all potential routes (inhalation, dermal, and ocular).

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsShould be worn at all times when in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised when handling concentrated solutions or the pure compound. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect against skin exposure. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection Fume HoodAll work with solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment should be conducted to determine the specific type of respirator required.

Experimental Protocol for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Unpacking

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a well-ventilated area, preferably within a fume hood.

  • Verify that the container is intact and properly labeled.

2. Storage

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container should be tightly sealed and clearly labeled with the chemical name and any hazard warnings.

  • Restrict access to authorized personnel only.

3. Preparation of Solutions

  • All weighing and solution preparation must be performed in a chemical fume hood.

  • Use a disposable weighing dish or weigh the compound directly into the dissolution vessel to minimize contamination.

  • Add the solvent to the solid slowly to avoid splashing.

  • Ensure the vessel is securely capped before removing it from the fume hood.

4. Handling and Use

  • Always wear the recommended PPE.

  • Conduct all experimental procedures involving this compound within a fume hood.

  • Use glassware and equipment dedicated to this work, if possible.

  • Avoid the creation of aerosols.

5. Decontamination and Spill Cleanup

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Logical Workflow for Handling Chemicals of Unknown Toxicity

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase a Review Safety Data Sheet (SDS) and Literature b Conduct Risk Assessment a->b c Designate Work Area (Fume Hood) b->c d Assemble Required PPE c->d e Weighing and Solution Preparation d->e Proceed to Handling f Performing Experiment e->f g Temporary Storage of Solutions f->g h Decontaminate Glassware and Equipment g->h End of Experiment i Clean Work Area h->i j Segregate Waste (Solid, Liquid) i->j Generate Waste k Label Waste Containers j->k l Arrange for Hazardous Waste Pickup k->l

Caption: Workflow for the safe handling of chemicals with unknown toxicity.

Disposal Plan

Given the absence of specific disposal guidelines for this compound, all waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, gloves, absorbent pads), and empty containers in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.